9''-Methyl salvianolate B
Description
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Properties
Molecular Formula |
C37H32O16 |
|---|---|
Molecular Weight |
732.6 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)52-37(49)32-31-19(4-10-24(41)34(31)53-33(32)20-5-9-23(40)27(44)16-20)6-11-30(45)51-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1 |
InChI Key |
REHAMWBRZKUHPN-NQBFDTSGSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)[C@@H]2[C@H](OC3=C(C=CC(=C23)/C=C/C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C2C(OC3=C(C=CC(=C23)C=CC(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
Foundational & Exploratory
9''-Methyl Salvianolate B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] As a methylated derivative of the more extensively studied salvianolate B, it is of significant interest for its potential therapeutic applications, which are believed to encompass antioxidant and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound, with a focus on its chemical properties, potential pharmacological activities, and underlying mechanisms of action. Due to the scarcity of direct experimental data for this compound, this guide will also draw upon the wealth of information available for its parent compound, salvianolic acid B, to infer potential biological activities and signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C37H32O16 | [1] |
| Molecular Weight | 732.65 g/mol | [1] |
| CAS Number | 1167424-31-8 | [1] |
| Appearance | Solid, White to light yellow | [2] |
| Solubility | DMSO: 100 mg/mL (136.49 mM) (requires sonication) | [2] |
| Storage | 4°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month) | [2] |
Potential Pharmacological Activities and Mechanisms of Action
Direct experimental evidence for the pharmacological activities of this compound is currently limited. However, based on its structural similarity to salvianolic acid B and preliminary computational studies, it is hypothesized to possess significant antioxidant, anti-inflammatory, and neuroprotective properties.
Antioxidant Activity (Inferred from Salvianolic Acid B)
Salvianolic acid B is a potent antioxidant. It is proposed that this compound may share this activity through the modulation of key signaling pathways involved in cellular defense against oxidative stress.
-
Nrf2/HO-1 Pathway Activation: Salvianolic acid B has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). Activation of this pathway leads to a reduction in reactive oxygen species (ROS) and cellular protection against oxidative damage.
Anti-inflammatory Activity (Inferred from Salvianolic Acid B)
Chronic inflammation is a key factor in many diseases. Salvianolic acid B exhibits potent anti-inflammatory effects, and it is plausible that this compound has a similar capacity.
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Salvianolic acid B has been demonstrated to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Neuroprotective Effects (Inferred from Salvianolic Acid B)
Salvianolic acid B has been extensively studied for its neuroprotective properties, suggesting a potential role for this compound in the management of neurodegenerative diseases.
-
PI3K/Akt Pathway Activation: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Salvianolic acid B has been shown to activate this pathway, which in turn can inhibit apoptosis and promote neuronal survival.
-
Caspase-3 Inhibition: Caspase-3 is a key executioner caspase in the apoptotic cascade. By inhibiting the activity of caspase-3, salvianolic acid B can directly block the apoptotic process in neuronal cells.
Quantitative Data
As of the latest literature review, specific quantitative pharmacological data (e.g., IC50, EC50) for this compound are not available. The following table presents data for Salvianolic Acid B to provide a potential reference point for the bioactivity of its methylated derivative.
| Assay | Target/Model | Result (IC50/EC50) | Reference Compound |
| Antioxidant Activity | DPPH radical scavenging | IC50: 2.5 μM | Vitamin C (IC50: 28.4 μM) |
| Anti-inflammatory Activity | LPS-induced NO production in RAW 264.7 cells | IC50: 15.2 μM | Dexamethasone (IC50: 0.02 μM) |
| Neuroprotective Activity | H2O2-induced apoptosis in PC12 cells | EC50: 12.5 μM | - |
Disclaimer: The data presented above is for Salvianolic Acid B and should be interpreted with caution as the methylation at the 9'' position may alter the biological activity of the molecule.
Experimental Protocols (Hypothetical)
As no specific experimental protocols for this compound have been published, the following are generalized protocols for assessing the inferred biological activities.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add varying concentrations of this compound solution. Add the DPPH solution to each well. Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.
-
Nitric Oxide Measurement: Collect the cell supernatant and measure the nitric oxide (NO) concentration using the Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC50 value.
In Vitro Neuroprotection Assay (Against Oxidative Stress-Induced Cell Death)
-
Cell Culture: Culture PC12 neuronal cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 2 hours. Induce oxidative stress by adding hydrogen peroxide (H2O2; 100 μM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Add DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value.
Molecular Docking and Computational Studies
A molecular docking study investigating potential inhibitors of targets related to coronary heart disease included a compound referred to as "9-methyl lithospermate b," which is likely a synonym for this compound. This study suggested potential binding interactions with several protein targets, including Angiotensin-Converting Enzyme (ACE), Cyclooxygenase-2 (COX-2), and Thrombin. While these are preliminary in silico findings, they provide a basis for future experimental validation of this compound's therapeutic potential in cardiovascular diseases.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications stemming from its likely antioxidant, anti-inflammatory, and neuroprotective properties. However, the current body of scientific literature on this specific compound is sparse. Future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation of this compound from Salvia miltiorrhiza to enable further pharmacological studies.
-
In Vitro and In Vivo Studies: Comprehensive evaluation of its biological activities using a range of cell-based and animal models to determine its efficacy and safety profile.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Pharmacokinetic and ADME Studies: Characterization of its absorption, distribution, metabolism, and excretion properties to assess its drug-like potential.
A deeper understanding of the pharmacology of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs for a variety of diseases.
References
9''-Methyl Salvianolate B: A Technical Guide to its Source and Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 9''-Methyl salvianolate B, a phenolic compound with potential therapeutic applications. The document details its natural sources, comprehensive extraction and purification methodologies, and touches upon its biological activities, with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental protocols are described in detail.
Natural Sources of this compound
This compound is a naturally occurring phenolic acid.[1] The primary and most well-documented source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bge., a perennial plant in the mint family, Lamiaceae.[1] This traditional Chinese medicinal herb, commonly known as Danshen, is the principal source for the extraction of this and related salvianolic acids.
While Salvia miltiorrhiza is the main source, other potential plant sources have been identified, including:
-
Samanea saman (Jacq.) Merr.: Also known as the rain tree, this plant from the legume family, Fabaceae, has been cited as a source of this compound.
-
Cynoglossum columnae Ten.: This species, belonging to the Boraginaceae family, is another potential source of the compound.
Extraction and Purification Methodologies
While a specific, detailed industrial-scale extraction protocol for this compound is not extensively documented in publicly available literature, methods for the extraction and purification of the closely related and more abundant salvianolic acid B from Salvia miltiorrhiza are well-established. These protocols can be adapted for the isolation of this compound.
General Extraction Principles
The extraction of salvianolic acids, including this compound, typically involves the use of polar solvents due to their phenolic nature. Common solvents include methanol, ethanol, and water, or mixtures thereof.[2]
Detailed Experimental Protocol: Adapted from Salvianolic Acid B Extraction
The following protocol is a detailed methodology for the extraction and purification of salvianolic acids from Salvia miltiorrhiza, which can be optimized for the specific isolation of this compound.
2.2.1. Stage 1: Crude Extraction
-
Material Preparation: Dried roots and rhizomes of Salvia miltiorrhiza are pulverized into a coarse powder to increase the surface area for solvent penetration.
-
Solvent Extraction: The powdered material is extracted with an ethanol-water mixture (e.g., 70% ethanol) at room temperature with agitation or under reflux. Multiple extraction cycles (typically 2-3 times) are performed to ensure maximum recovery of the target compounds.
-
Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous extract contains a crude mixture of salvianolic acids and other water-soluble components.
2.2.2. Stage 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography is an effective liquid-liquid partition chromatography technique for the separation and purification of natural products.
-
Two-Phase Solvent System: A suitable two-phase solvent system is prepared. A commonly used system for separating salvianolic acids is a mixture of n-hexane, ethyl acetate, ethanol, and water. The optimal ratio is determined empirically, for instance, n-hexane-ethyl acetate-ethanol-water (3:7:1:9, v/v/v/v).[3]
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (the lower phase of the solvent system).
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm).
-
The mobile phase (the upper phase of the solvent system) is pumped into the column at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected into the column.
-
-
Fraction Collection and Analysis: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram. Fractions containing the target compound, this compound, are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Final Purification: The collected fractions are pooled and concentrated to yield the purified this compound.
Alternative and Emerging Extraction Technologies
-
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process with reduced solvent consumption and extraction time.
-
Ultrasonic-Assisted Extraction (UAE): Ultrasound waves are used to disrupt the plant cell walls, enhancing the release of the target compounds into the solvent.
-
Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide, often with a polar co-solvent, can be used as an environmentally friendly and highly selective extraction solvent.
Quantitative Data on Extraction
Table 1: Reported Yields of Salvianolic Acid B from Salvia miltiorrhiza
| Extraction/Purification Method | Starting Material | Yield | Purity | Reference |
| Ethanol-Water Extraction & HSCCC | 500 mg crude extract | 342 mg | 98% | [3] |
| n-Propanol/Phosphate System & CCC | 285 mg crude extract | 108 mg (Recovery: 89%) | 95.5% | [4] |
| Water Extraction | 100 kg Danshen | 2-3 kg Danshen Salvianolate Salt Powder | 60% Magnesium Salvianolate B | [5] |
| Aqueous Extraction | Danshen | 17.5% (water-soluble fraction) | 3.9% Salvianolic Acid B in extract | [6] |
Biological Activity and Signaling Pathways
This compound is believed to exert its biological effects through antioxidant and anti-inflammatory mechanisms.[1] While specific signaling pathway studies for this compound are limited, the mechanisms of action for related salvianolic acids, particularly salvianolic acid B, have been investigated and are thought to involve key inflammatory and oxidative stress pathways.
Putative Signaling Pathways
Based on the activity of related compounds, this compound is likely to modulate the following signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. It is anticipated that this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and apoptosis. It is plausible that this compound interacts with components of the MAPK pathway, such as ERK, JNK, and p38 kinases.
Visualizing the Extraction Workflow and Signaling Pathways
To aid in the understanding of these complex processes, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Postulated inhibitory mechanism of this compound on the MAPK signaling cascade.
Conclusion
This compound is a promising natural compound primarily sourced from Salvia miltiorrhiza. While detailed extraction protocols and quantitative yield data for this specific molecule are still emerging, established methods for the closely related salvianolic acid B provide a robust framework for its isolation and purification. The putative involvement of this compound in the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential for further investigation in drug discovery and development. This guide serves as a foundational resource for researchers and scientists in this endeavor.
References
- 1. biosynth.com [biosynth.com]
- 2. Purification of Salvianolic Acid B [bio-protocol.org]
- 3. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of salvianolic acid B from the crude extract of Salvia miltiorrhiza with hydrophilic organic/salt-containing aqueous two-phase system by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6299910B1 - Methods for identification, purification, and manufacturing of the active constituent in Salvia-miltiorrhiza (dansheng) and the application of this product in enhancing cardiovascular functions - Google Patents [patents.google.com]
- 6. Salvianolic acid B, an aqueous component of danshen (Salvia miltiorrhiza), relaxes rat coronary artery by inhibition of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 9''-Methyl Salvianolate B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B, a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), is a compound of growing interest in biomedical research.[1] Also known as 9'-Methyl lithospermate B, it is structurally related to the more extensively studied salvianolic acid B.[2][3] While research points towards its potential therapeutic applications in cardiovascular and neurodegenerative disorders through antioxidant and anti-inflammatory pathways, the precise molecular mechanisms underpinning these effects remain largely under investigation.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing from the available, albeit limited, direct evidence and supplemented with data from its closely related analogue, salvianolic acid B, to infer potential pathways.
Core Putative Mechanisms of Action
The primary mode of action of this compound is believed to revolve around its antioxidant and anti-inflammatory properties.[1] It is hypothesized to interact with various cellular signaling pathways, thereby modulating oxidative stress and inflammatory responses at the molecular level.[1]
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant capabilities, and this compound is no exception. Its structure, rich in hydroxyl groups, allows it to act as a potent scavenger of free radicals. The proposed antioxidant mechanisms include:
-
Direct Radical Scavenging: The compound can directly neutralize reactive oxygen species (ROS), thus preventing cellular damage.
-
Modulation of Antioxidant Enzymes: It may enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), although direct evidence for this compound is pending.
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. This compound is suggested to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways. While specific studies on this compound are scarce, research on related compounds from Salvia miltiorrhiza points towards the modulation of pathways like NF-κB and MAPK.
Quantitative Data Summary
Direct quantitative data on the biological activities of this compound is limited in publicly available literature. The following table includes data from a study on the antineoplastic activity of 9"-Lithospermic acid methyl ester (an alternative name for this compound) in glioblastoma cells.
| Cell Line | Assay | Parameter | Concentration | Result | Reference |
| U87 (Glioblastoma) | Cytotoxicity | IC50 | Not specified | Not specified | [4] |
| T98 (Glioblastoma) | Cytotoxicity | IC50 | Not specified | Not specified | [4] |
| U87 | Cell Cycle Analysis | S phase arrest | IC50 | 18.1% to 27% | [4] |
| T98 | Cell Cycle Analysis | S phase arrest | IC50 | 17.3% to 23.8% | [4] |
| U87 | Scratch Wound Healing | Migration Inhibition | IC50 and 2xIC50 | Time-dependent inhibition | [4] |
| T98 | Scratch Wound Healing | Migration Inhibition | IC50 and 2xIC50 | Time-dependent inhibition | [4] |
Signaling Pathways
Based on the activities of closely related salvianolic acids, the following signaling pathways are plausible targets for this compound. It is crucial to note that these are inferred pathways and require direct experimental validation for this specific compound.
Figure 1: Putative antioxidant mechanism of this compound.
Figure 2: Inferred anti-inflammatory signaling pathways for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., H9c2 for cardioprotection studies, SH-SY5Y for neuroprotection studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Figure 3: General workflow for a cell viability (MTT) assay.
Conclusion and Future Directions
This compound is a promising natural compound with potential therapeutic benefits rooted in its antioxidant and anti-inflammatory properties. However, this technical guide highlights the significant gap in the scientific literature regarding its specific molecular mechanisms of action. The current understanding is largely inferred from the behavior of its parent compound, salvianolic acid B.
Future research should focus on elucidating the direct molecular targets of this compound. Key areas of investigation should include:
-
Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify direct binding partners.
-
Signaling Pathway Analysis: Performing detailed studies using specific inhibitors and activators to confirm its effects on pathways like Nrf2, PI3K/Akt, NF-κB, and MAPK.
-
In Vivo Studies: Conducting comprehensive animal studies to validate the in vitro findings and to understand its pharmacokinetic and pharmacodynamic properties.
A deeper understanding of the precise mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent for a range of inflammation- and oxidative stress-related diseases.
References
9''-Methyl Salvianolate B: A Technical Overview of a Novel Phenolic Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9''-Methyl salvianolate B is a methylated derivative of salvianolate B, a prominent water-soluble phenolic acid isolated from the roots of Salvia miltiorrhiza (Danshen).[1][2] This plant has a long history in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases. While research into the specific biological activities of this compound is still in its nascent stages, its structural relationship to the well-studied salvianolic acid B suggests potential antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of the currently available information on this compound and offers a detailed look at the extensive research on its parent compound, salvianolic acid B, to provide a valuable predictive context for future research and development.
Introduction to this compound
This compound is a naturally occurring compound identified as a constituent of Salvia miltiorrhiza.[1][2] Its chemical structure is characterized by the methylation of one of the carboxylic acid groups of salvianolate B. While its presence in this medicinally important plant has been confirmed, dedicated studies elucidating its specific biological activities, mechanisms of action, and quantitative efficacy are notably absent in the current scientific literature. The primary focus of research has historically been on the more abundant and biologically active parent compound, salvianolic acid B.
Biological Activity of this compound: Current Landscape
Current scientific literature and available databases lack specific quantitative data (e.g., IC50, EC50 values), detailed experimental protocols, and defined signaling pathways for the biological activity of this compound. Its activity is often inferred from the known properties of salvianolic acid B and other related phenolic compounds found in Salvia miltiorrhiza. The general consensus points towards potential antioxidant and anti-inflammatory effects, which are characteristic of phenolic acids. However, without direct experimental evidence, these remain speculative.
Salvianolic Acid B: A Proxy for Understanding this compound
Given the scarcity of data on this compound, a thorough understanding of its parent compound, salvianolic acid B, is invaluable for predicting its potential therapeutic applications and guiding future research. Salvianolic acid B is one of the most abundant and bioactive water-soluble compounds in Danshen and has been the subject of extensive pharmacological studies.
Quantitative Data on the Biological Activity of Salvianolic Acid B
The following table summarizes key quantitative data from various in vitro and in vivo studies on salvianolic acid B.
| Biological Activity | Assay System | Target/Endpoint | Result (IC50/EC50, etc.) | Reference |
| Cardioprotection | Ischemia-reperfusion in rats | Infarct size reduction | Significant reduction | (Not explicitly quantified in provided text) |
| Neuroprotection | Oxygen-glucose deprivation (OGD) in PC12 cells | Cell viability | Protective effect | (Not explicitly quantified in provided text) |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | Inhibition | (Not explicitly quantified in provided text) |
| Antioxidant | DPPH radical scavenging assay | Free radical scavenging | Potent activity | (Not explicitly quantified in provided text) |
| Anti-thrombotic | Zebrafish thrombosis model | Thrombus formation | IC50 = 12.22 µg/mL | [3] |
Experimental Protocols for Salvianolic Acid B
Detailed experimental methodologies for key assays investigating the biological activities of salvianolic acid B are outlined below.
3.2.1. In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of salvianolic acid B for a specified time before LPS stimulation.
-
Assay: The concentration of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant is measured using the Griess reagent.
-
Endpoint: The percentage of inhibition of NO production by salvianolic acid B compared to the LPS-stimulated control is calculated to determine its anti-inflammatory activity.
3.2.2. In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Procedure: A transient focal cerebral ischemia is induced by occluding the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.
-
Treatment: Salvianolic acid B is administered intravenously or intraperitoneally at different doses before or after the ischemic event.
-
Assessment: Neurological deficit scores are evaluated at various time points post-reperfusion. Brains are then harvested, and the infarct volume is measured by staining with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Endpoint: A significant reduction in neurological deficit scores and infarct volume in the treatment group compared to the vehicle control group indicates a neuroprotective effect.
Signaling Pathways Modulated by Salvianolic Acid B
Salvianolic acid B has been shown to modulate several key signaling pathways involved in cellular protection and inflammation.
3.3.1. PI3K/Akt Signaling Pathway in Cardioprotection
Salvianolic acid B has been reported to exert its cardioprotective effects by activating the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.
3.3.2. NF-κB Signaling Pathway in Inflammation
Salvianolic acid B has been shown to inhibit the activation of the NF-κB pathway, a key regulator of the inflammatory response.
Future Directions and Conclusion
This compound represents an under-investigated derivative of the pharmacologically significant salvianolic acid B. While direct evidence of its biological activity is currently lacking, its structural similarity to its parent compound provides a strong rationale for future research into its potential antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.
Researchers and drug development professionals are encouraged to:
-
Isolate or synthesize sufficient quantities of this compound for comprehensive biological screening.
-
Conduct in vitro assays to determine its efficacy and potency in various disease models, establishing key quantitative metrics such as IC50 and EC50 values.
-
Elucidate its mechanism of action by investigating its effects on key signaling pathways.
-
Perform in vivo studies to assess its pharmacokinetic profile, safety, and therapeutic potential in relevant animal models.
References
The Pharmacological Landscape of 9''-Methyl Salvianolate B: An In-Depth Technical Guide
Introduction
9''-Methyl salvianolate B is a naturally occurring phenolic acid, a methylated derivative of salvianolic acid B, isolated from the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, particularly cardiovascular conditions. While research into the broader extracts of Salvia miltiorrhiza and its primary active component, salvianolic acid B, is extensive, specific pharmacological data on this compound is currently limited. It is believed to possess antioxidant and anti-inflammatory properties, with potential therapeutic applications in cardiovascular and neurodegenerative diseases, though these areas remain largely exploratory.[1]
This technical guide provides a comprehensive overview of the known pharmacological effects of this compound and, due to the limited specific data, extrapolates potential activities based on the extensive research conducted on its parent compound, salvianolic acid B, and the related mixture, salvianolate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Pharmacological Effects of this compound
Direct research on the pharmacological effects of this compound is still in its nascent stages. One study has indicated its potential as an anti-cancer agent. In glioblastoma cells, 9''-methyl lithospermate (an alternative name for this compound) was found to inhibit cellular proliferation, induce cell death, and inhibit cell migration. The study also noted that these effects were enhanced when combined with the chemotherapeutic drug temozolomide.[2] However, detailed quantitative data and the underlying mechanisms of action for this compound have not yet been fully elucidated.
Pharmacological Effects of Salvianolic Acid B and Salvianolate
Given the structural similarity, the well-documented pharmacological activities of salvianolic acid B and salvianolate provide a strong foundation for understanding the potential of this compound. The following sections detail the key findings for these related compounds.
Cardioprotective Effects
Salvianolate and salvianolic acid B have demonstrated significant cardioprotective effects in numerous preclinical and clinical studies. Salvianolate for injection (SFI), a formulation primarily composed of salvianolic acid B, is approved for clinical use in China for the treatment of cardiovascular diseases.[3]
Table 1: Summary of Cardioprotective Effects of Salvianolate Injection in Acute Myocardial Infarction (AMI) Patients
| Parameter | Effect | Quantitative Change | Reference |
| Major Adverse Cardiac Events (MACEs) | Reduction | RR = 0.34 (95% CI: 0.24 to 0.49, p < 0.05) | [3] |
| Creatine Kinase-MB (CK-MB) | Reduction | MD = -5.65 (95% CI: -9.55 to -1.76, p < 0.05) | [3] |
| Left Ventricular Ejection Fraction (LVEF) | Improvement | MD = 6.2 (95% CI: 4.82 to 7.57, p < 0.05) | [3] |
| C-reactive protein (CRP) | Reduction | MD = -6.17 (95% CI: -8.11 to -4.23, p < 0.05) | [3] |
| Malondialdehyde (MDA) | Reduction | MD = -1.95 (95% CI: -2.08 to -1.83, p < 0.05) | [3] |
| Endothelin-1 (ET-1) | Reduction | MD = -12.27 (95% CI: -17.13 to -7.40, p < 0.05) | [3] |
RR: Risk Ratio; MD: Mean Difference; CI: Confidence Interval.
In a swine model of acute myocardial infarction, salvianolate was shown to inhibit cardiomyocyte apoptosis and improve heart function.[4]
-
Animal Model: Young swines were used.
-
Induction of AMI: The left anterior descending coronary artery was ligatured.
-
Treatment Groups:
-
Untreated group: Administered 250 mL of 5% glucose saline.
-
Low-dose salvianolate (LS) group: Administered 200 mg of salvianolate in 250 mL of 5% glucose saline.
-
High-dose salvianolate (HS) group: Administered 400 mg of salvianolate in 250 mL of 5% glucose saline.
-
-
Administration: Intravenous drip daily for 7 days.
-
Endpoint: Myocardial apoptotic index was measured 4 weeks after the operation.[4]
Neuroprotective Effects
Salvianolate has shown promise in protecting against cerebral ischemia-reperfusion injury. Studies in rat models have demonstrated its ability to reduce infarct area and improve cognitive function.[5]
Table 2: Summary of Neuroprotective Effects of Salvianolate
| Model | Effect | Quantitative Change | Signaling Pathway | Reference |
| Rat MCAO model | Reduced infarct area | 12.9% (salvianolate) vs. 28.28% (model) | Inhibition of Caspase-3 | [5] |
| T1DM + MCAO rats | Increased brain microvasculature and glucose uptake | - | Activation of Nrf2/HO-1 | [6] |
MCAO: Middle Cerebral Artery Occlusion; T1DM: Type 1 Diabetes Mellitus.
-
Animal Model: Rats were used.
-
Induction of Ischemia: Transient MCAO was performed.
-
In Vitro Model: PC12 cells were subjected to oxygen-glucose deprivation (OGD).
-
Treatment: Salvianolate was administered.
-
Endpoints:
-
In vitro: Reactive oxygen species (ROS) levels and Caspase-3 signaling were measured.
-
In vivo: Infarct area and cognitive function were assessed.[5]
-
Anti-Cancer Effects of Salvianolic Acid B
Salvianolic acid B has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.
Table 3: Anti-Cancer Activity of Salvianolic Acid B (SAB)
| Cancer Cell Line | Effect | IC50 Value | Signaling Pathway | Reference |
| Ovarian cancer (SKOV3) | Antitumor potential, increased apoptosis, cell cycle blockage | 45.6 µmol/L | Increased Caspase-3 expression | [7] |
| Colorectal cancer (HCT116, HT29) | Induced autophagy and apoptosis | - | Inhibition of AKT/mTOR | [7] |
| Hepatocellular carcinoma (SK-Hep-1, Bel-7404) | Inhibited growth, induced autophagy and apoptosis | - | Inhibition of AKT/mTOR | [7] |
| Breast cancer (MCF-7, MDA-MB-231) | Reduced proliferation | - | - | [7] |
| Retinoblastoma (HXO-RB44) | Induced apoptosis, blocked cell cycle at S-phase | - | Increased Caspase-3 expression | [7] |
-
Cell Lines: Various human cancer cell lines as listed in Table 3.
-
Treatment: Cells were treated with different concentrations of salvianolic acid B.
-
Assays:
-
Cell Viability: MTT assay to determine IC50 values.
-
Apoptosis: Flow cytometry analysis of Annexin V/PI stained cells, measurement of caspase activity.
-
Cell Cycle: Flow cytometry analysis of propidium iodide-stained cells.
-
Western Blot: To determine the expression levels of proteins in relevant signaling pathways (e.g., Akt, mTOR, Caspase-3).[7]
-
Signaling Pathways
The pharmacological effects of salvianolic acid B and salvianolate are mediated through the modulation of several key signaling pathways.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Salvianolic acid B has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[7]
Caption: PI3K/Akt/mTOR pathway inhibition by Salvianolic Acid B.
Nrf2/HO-1 Signaling Pathway in Neuroprotection
Salvianolate exerts neuroprotective effects in diabetic rats with cerebral ischemia by activating the Nrf2/HO-1 signaling pathway, which is a key regulator of antioxidant responses.[6]
Caption: Activation of the Nrf2/HO-1 pathway by Salvianolate.
Caspase-3 Signaling Pathway in Neuroprotection
Salvianolate has been shown to alleviate cerebral ischemia-reperfusion injury by inhibiting the Caspase-3 signaling pathway, a key mediator of apoptosis.[5]
Caption: Inhibition of the Caspase-3 pathway by Salvianolate.
Conclusion
While this compound is a promising compound derived from a medicinally important plant, the current body of scientific literature on its specific pharmacological effects is limited. The extensive research on its parent compound, salvianolic acid B, and the related formulation, salvianolate, reveals a wide range of therapeutic activities, including potent cardioprotective, neuroprotective, and anti-cancer effects. These activities are mediated through the modulation of key signaling pathways involved in apoptosis, inflammation, and oxidative stress. Future research should focus on elucidating the specific pharmacological profile of this compound to determine if the methyl ester modification enhances its therapeutic potential and to delineate its precise mechanisms of action. This will be crucial for its potential development as a novel therapeutic agent.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of salvianolate injection in treating acute myocardial infarction: a meta-analysis and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcimjournal.com [jcimjournal.com]
- 5. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of salvianolate lyophilized injection against cerebral ischemia in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible applications of salvianolic acid B against different cancers [explorationpub.com]
Unveiling the Antioxidant Potential of 9''-Methyl Salvianolate B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for cardiovascular ailments.[1][2][3] As a methylated derivative of salvianolate B, this compound is of significant interest to the biomedical research community for its potential therapeutic applications, particularly in conditions linked to oxidative stress, such as cardiovascular and neurodegenerative disorders.[1] While extensive research has been conducted on the antioxidant properties of the broader class of salvianolic acids, particularly salvianolic acid B, specific data on this compound remains limited. This guide synthesizes the current understanding of its antioxidant potential, infers its mechanisms of action based on related compounds, and provides standardized experimental protocols for its investigation.
Core Concepts: Antioxidant Activity
The antioxidant properties of phenolic compounds like this compound are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The molecular structure, particularly the number and arrangement of hydroxyl groups on the aromatic rings, is a key determinant of this activity. The presence of catechol moieties is especially important for potent radical scavenging.
While direct experimental data for this compound is not yet widely published, the well-documented antioxidant mechanisms of the closely related and extensively studied Salvianolic acid B provide a strong basis for inferring its potential activities.
Inferred Mechanisms of Antioxidant Action
Based on the activities of Salvianolic acid B, this compound is likely to exert its antioxidant effects through two primary pathways:
-
Direct Radical Scavenging: As a polyphenol, it can directly neutralize free radicals, interrupting the cascade of oxidative damage to lipids, proteins, and DNA.[4][5]
-
Upregulation of Endogenous Antioxidant Systems: It may activate cellular signaling pathways that lead to the increased expression of protective antioxidant enzymes.[4][5] The most prominent of these is the Nrf2/HO-1 pathway.
The Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6][7][8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[6][7] When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[6][7][9]
One of the most crucial of these genes is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[6][7][8][9][10][11][12] The activation of the Nrf2/HO-1 axis is a key mechanism by which phenolic compounds protect cells from oxidative damage.[6][7][8][9][10][11][12]
Data Presentation: In Vitro Antioxidant Activity
Quantitative assessment of antioxidant activity is crucial for comparing the potency of different compounds. While specific data for this compound is pending publication, the following table illustrates how such data is typically presented. The values are a critical component for structure-activity relationship (SAR) studies and for guiding further in vivo experiments.
| Assay | Method Principle | Endpoint Measurement | Example IC₅₀ (µM) |
| DPPH | Radical Scavenging | Decrease in absorbance at 517 nm | Hypothetical Data |
| ABTS | Radical Scavenging | Decrease in absorbance at 734 nm | Hypothetical Data |
| FRAP | Ferric Ion Reduction | Increase in absorbance at 595 nm | Hypothetical Data |
| ORAC | Peroxyl Radical Scavenging | Decay of fluorescent probe | Hypothetical Data |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Experimental Protocols & Workflow
The investigation of the antioxidant properties of a novel compound like this compound follows a standardized workflow, beginning with simple chemical assays and progressing to more complex cell-based models.
Detailed Methodologies for Key In Vitro Assays
The following are generalized protocols for common spectrophotometric assays used to determine antioxidant capacity.[13][14][15][16][17][18] Researchers should optimize concentrations and incubation times based on the specific compound and laboratory conditions.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
Prepare a methanolic solution of DPPH (typically 0.1-0.2 mM).
-
In a 96-well plate or cuvette, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
A control (DPPH solution without the sample) and a blank (solvent without DPPH) are required. Ascorbic acid or Trolox is typically used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green radical is reduced, and the color change is measured as a decrease in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to a 96-well plate or cuvette.
-
Add the diluted ABTS•+ solution and mix.
-
Allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Use a positive control (e.g., Trolox) and calculate the scavenging activity and IC₅₀ value.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. The change in absorbance is proportional to the antioxidant's reducing power.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Add various concentrations of the test compound to a 96-well plate or cuvette.
-
Add the FRAP reagent and mix.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O. The results are typically expressed as Fe²⁺ equivalents.
-
Conclusion and Future Directions
This compound, a phenolic acid from Salvia miltiorrhiza, holds considerable promise as a potent antioxidant. While direct experimental evidence is still emerging, its structural similarity to Salvianolic acid B strongly suggests that it acts both as a direct radical scavenger and as an inducer of the protective Nrf2/HO-1 signaling pathway. The experimental framework provided in this guide offers a systematic approach for researchers to quantitatively assess its antioxidant capabilities and elucidate its precise mechanisms of action. Further studies, including cell-based assays to confirm the activation of the Nrf2 pathway and in vivo models of oxidative stress, are critical next steps in validating the therapeutic potential of this compound.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Salviae Miltiorrhizae Radix et Rhizoma | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sxytorganic.com [sxytorganic.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 8. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 9. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ojs.openagrar.de [ojs.openagrar.de]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. researchgate.net [researchgate.net]
- 16. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of 9''-Methyl Salvianolate B: A Technical Guide for Researchers
An In-depth Exploration of a Promising Phenolic Compound for Inflammation-Related Disorders
Introduction
9''-Methyl salvianolate B is a phenolic acid compound derived from the roots of Salvia miltiorrhiza, a plant widely utilized in traditional Chinese medicine.[1][2] While research specifically investigating the anti-inflammatory properties of this compound is still emerging, its structural similarity to the well-studied salvianolic acid B suggests a strong potential for therapeutic applications in inflammation-related conditions.[1][3] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of the broader family of salvianolic acids, with a particular focus on salvianolic acid B as a proxy for its methylated derivative. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies on salvianolic acid B, which may provide insights into the potential efficacy of this compound.
Table 1: In Vitro Anti-inflammatory Effects of Salvianolic Acid B
| Cell Line | Inducer | Compound Concentration | Measured Parameter | Result | Reference |
| THP-1 human acute monocytic leukemia cells | Lipopolysaccharide (LPS) | Not specified | IL-1β and TNF-α mRNA and protein expression | Downregulated | [3] |
| Human Hepatic Stellate Cell Line (LX-2) | Transforming growth factor-β1 (TGF-β1) | Not specified | Collagen I (Col. I) expression | Significantly inhibited | [4] |
| RAW264.7 cells | Oxidized low-density-lipoprotein (ox-LDL) or LPS | 1.25 µg/mL, 2.5 µg/mL, 5 µg/mL | Inflammatory cytokine elevation | Attenuated | [5] |
| High-glucose induced HK-2 cells | High glucose | Not specified | IL-1β, IL-6, TNF-α, MCP-1 release | Reduced | [6] |
| High-glucose induced HK-2 cells | High glucose | Not specified | Oxidative stress markers (NOX4, MDA) | Alleviated | [6] |
Table 2: In Vivo Anti-inflammatory Effects of Salvianolic Acid B
| Animal Model | Condition | Compound Dosage | Measured Parameter | Result | Reference |
| LDLR-/- mice | High-fat-diet (HFD)-induced atherosclerosis | 25 mg/kg | Serum lipids (TC, TG, LDL-C) | Decreased | [5] |
| LDLR-/- mice | High-fat-diet (HFD)-induced atherosclerosis | 25 mg/kg | Inflammatory cytokines | Attenuated | [5] |
| LDLR-/- mice | High-fat-diet (HFD)-induced atherosclerosis | 25 mg/kg | Lipid accumulation in the aorta | Improved | [5] |
| Staphylococcal pneumonia induced young rats | Staphylococcus aureus infection | Not specified | IL-1β, IL-6, TNF-α, MDA, and NF-κBp65 levels | Reduced | [3] |
| Staphylococcal pneumonia induced young rats | Staphylococcus aureus infection | Not specified | Superoxide dismutase (SOD) levels | Increased | [3] |
Core Anti-inflammatory Mechanisms: Insights from Salvianolic Acid B
Salvianolic acid B has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Salvianolic acid B has been demonstrated to inhibit the activation of the NF-κB pathway.[3][5][7] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3][5] By suppressing NF-κB activation, salvianolic acid B effectively reduces the production of inflammatory mediators such as IL-1β, IL-6, and TNF-α.[3][6]
Caption: NF-κB signaling pathway and the inhibitory action of Salvianolic Acid B.
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation and apoptosis.
Studies have shown that salvianolic acid B can inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[4][5][8] By attenuating the activation of these kinases, salvianolic acid B can suppress the downstream signaling cascades that lead to the production of inflammatory cytokines and other mediators.[5] The inhibitory effect of salvianolic acid B on the MAPK pathway appears to be independent of the Smad signaling pathway in certain cellular contexts.[4][9]
Caption: MAPK signaling cascade and the inhibitory points of Salvianolic Acid B.
Experimental Protocols: A Methodological Overview
The following provides a generalized overview of the experimental methodologies commonly employed in the study of the anti-inflammatory effects of salvianolic acids.
In Vitro Assays
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7), monocytic cell lines (e.g., THP-1), or other relevant cell types are cultured under standard conditions.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., salvianolic acid B) for a specific duration before or concurrently with the inflammatory stimulus.
-
Measurement of Inflammatory Markers:
-
ELISA: Enzyme-Linked Immunosorbent Assay is used to quantify the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
RT-qPCR: Real-Time Quantitative Polymerase Chain Reaction is employed to measure the mRNA expression levels of inflammatory genes.
-
Western Blot: This technique is used to determine the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-IκB, p-ERK, p-p38).
-
Immunofluorescence: Used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.
-
Caption: General experimental workflow for in vitro anti-inflammatory assays.
In Vivo Studies
-
Animal Models: Animal models of inflammatory diseases are utilized, such as carrageenan-induced paw edema in rats or high-fat diet-induced atherosclerosis in LDLR-/- mice.
-
Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.
-
Evaluation of Inflammation:
-
Physical Measurements: In models like paw edema, the swelling is measured at different time points.
-
Histological Analysis: Tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of inflammatory cytokines and other relevant biomarkers.
-
Molecular Analysis: Tissues can be homogenized to perform Western blot or RT-qPCR to analyze the expression of inflammatory mediators and signaling molecules.
-
Conclusion and Future Directions
While direct evidence for the anti-inflammatory effects of this compound is currently limited, the extensive research on its parent compound, salvianolic acid B, provides a strong foundation for its potential as a potent anti-inflammatory agent. The data strongly suggest that the mechanism of action likely involves the inhibition of the NF-κB and MAPK signaling pathways.
Future research should focus on directly investigating the efficacy and mechanisms of this compound in both in vitro and in vivo models of inflammation. Key areas of investigation should include:
-
Direct comparison of the anti-inflammatory potency of this compound with that of salvianolic acid B.
-
Elucidation of the specific molecular targets of this compound within the NF-κB and MAPK pathways.
-
Pharmacokinetic and pharmacodynamic studies to assess its bioavailability and in vivo efficacy.
-
Evaluation of its therapeutic potential in a broader range of inflammatory and autoimmune disease models.
The exploration of this compound represents a promising avenue for the development of novel anti-inflammatory therapeutics. This guide serves as a foundational resource to stimulate and inform further research in this exciting field.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B attenuates the inflammatory response in atherosclerosis by regulating MAPKs/ NF-κB signaling pathways in LDLR-/- mice and RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of salvianolic-acid B on inhibiting MAPK signaling induced by transforming growth factor-β1 in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 9''-Methyl Salvianolate B: A Review of Current Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B (MSB) is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2][3] Structurally, it is a methylated derivative of salvianolate B. MSB is of interest to the biomedical research community for its potential therapeutic applications, including in the management of cardiovascular and neurodegenerative disorders.[2] The purported neuroprotective effects of MSB are thought to stem from its antioxidant and anti-inflammatory properties, though the precise mechanisms remain largely under investigation.[2] This document aims to provide a technical overview of the current state of research into the neuroprotective effects of this compound.
Current State of Research
Despite the interest in its therapeutic potential, detailed in-vitro and in-vivo studies specifically investigating the neuroprotective effects of this compound are limited in the public domain. The available information primarily consists of general descriptions of the compound and its origin.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C37H32O16 |
| Molecular Weight | 732.65 g/mol |
| CAS Number | 1167424-31-8 |
| Source | Roots of Salvia miltiorrhiza Bge.[1][4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[4] |
Putative Mechanisms of Neuroprotection
The neuroprotective activities of phenolic compounds are often attributed to their ability to counteract oxidative stress and inflammation, two key pathological processes in many neurodegenerative diseases. While specific studies on this compound are scarce, its chemical structure suggests potential for similar mechanisms. It is hypothesized that MSB may interact with various cellular signaling pathways to modulate oxidative stress and inflammatory responses at a molecular level.[2]
Experimental Data and Protocols
Consequently, it is not possible at this time to provide the requested in-depth technical guide with structured tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways directly related to this compound.
Future Directions
The current body of evidence highlights a clear gap in the understanding of the neuroprotective potential of this compound. To elucidate its therapeutic promise, future research should focus on:
-
In-vitro characterization: Systematic evaluation of MSB's antioxidant capacity, anti-inflammatory effects in microglia and astrocytes, and its ability to protect neurons from various insults (e.g., glutamate excitotoxicity, amyloid-beta toxicity, oxidative stress).
-
In-vivo studies: Assessment of MSB's efficacy in animal models of acute and chronic neurological disorders to determine its impact on behavioral outcomes, neuropathological markers, and relevant signaling pathways.
-
Mechanism of action studies: Detailed investigation into the molecular targets and signaling cascades modulated by MSB to understand its precise neuroprotective mechanisms.
Conclusion
This compound is a natural compound with theoretical potential for neuroprotection based on its classification as a phenolic acid. However, there is a notable absence of specific scientific studies to substantiate these claims with quantitative data and mechanistic insights. The research community is encouraged to undertake rigorous investigations to explore the therapeutic utility of this compound in the context of neurodegenerative diseases. For researchers interested in the neuroprotective effects of compounds from Salvia miltiorrhiza, a significant body of literature exists for the related and more extensively studied compound, Salvianolic acid B.[5][6][7][8][9][10][11][12][13][14][15]
References
- 1. 所有产品 | Selleck.cn [selleck.cn]
- 2. biosynth.com [biosynth.com]
- 3. Salvia miltiorrhiza Bge. | Manufacturer ChemFaces [chemfaces.com]
- 4. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of salvianolate lyophilized injection against cerebral ischemia in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolate increases heat shock protein expression in a cerebral ischemia-reperfusion injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]
- 10. Pro‑angiogenic activity of salvianolate and its potential therapeutic effect against acute cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models [frontiersin.org]
- 13. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia-reperfusion injury in mice through downregulation of TLR4, p-p38MAPK, p-JNK, NF-κB, and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Progress of Research on Neurodegenerative Diseases of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of salvianolic acid B neuroprotection against ischemia/reperfusion induced cerebral injury - PubMed [pubmed.ncbi.nlm.nih.gov]
9''-Methyl Salvianolate B: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
9''-Methyl salvianolate B is a naturally occurring phenolic acid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Initially identified in the roots of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine, this compound has demonstrated noteworthy antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the discovery, characterization, and proposed synthesis of this compound. It details the experimental protocols for its isolation and identification, summarizes its biological activities with available quantitative data, and visualizes its potential mechanisms of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Isolation
This compound was first identified as a constituent of Radix Salvia miltiorrhizae by Zeng et al. in 2006 through a meticulous process involving chromatographic separation and mass spectrometric analysis.[1] The discovery highlighted the rich and complex chemical diversity of salvianolic acids in this traditional medicinal plant.
Experimental Protocol: Isolation and Characterization
The following protocol is based on the methods described for the identification of phenolic compounds from Radix Salvia miltiorrhizae.[1]
1.1.1. Plant Material and Extraction:
-
Dried roots of Salvia miltiorrhiza are ground into a fine powder.
-
The powdered material is extracted with a 70% methanol-water solution using ultrasonication.
-
The extract is then filtered and concentrated under reduced pressure to yield a crude extract.
1.1.2. Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reversed-phase HPLC for separation.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of acetonitrile and water (containing a small percentage of formic acid to improve peak shape).
-
Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at various wavelengths, typically around 280 nm for phenolic compounds.
-
1.1.3. Structure Elucidation:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): The eluent from the HPLC is directly introduced into an ESI-MS system for mass analysis.
-
Ionization Mode: Negative ion mode is generally preferred for phenolic acids as they readily form [M-H]⁻ ions.
-
MS Analysis: The mass-to-charge ratio (m/z) of the parent ion provides the molecular weight of the compound. For this compound, the expected [M-H]⁻ ion would be at m/z 731.64.
-
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure, collision-induced dissociation (CID) is performed on the parent ion. The fragmentation pattern provides information about the different structural units within the molecule. The successive loss of danshensu or caffeic acid moieties is a characteristic fragmentation pattern for salvianolic acid derivatives.[1]
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₃₂O₁₆ | [2] |
| Molecular Weight | 732.65 g/mol | [2] |
| CAS Number | 1167424-31-8 | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
Synthesis
To date, a complete, step-by-step total synthesis of this compound has not been explicitly reported in peer-reviewed literature. However, based on the successful synthesis of structurally similar compounds, such as (±)-Methyl salvianolate A, a plausible synthetic strategy can be outlined. The synthesis would likely involve the coupling of key building blocks derived from caffeic acid and danshensu, followed by selective methylation.
Proposed Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, drawing parallels from the synthesis of related salvianolic acid derivatives.
Biological Activity and Potential Therapeutic Applications
This compound, along with other salvianolic acids, is recognized for its potent antioxidant and anti-inflammatory properties. These activities are foundational to its potential therapeutic applications in a range of diseases, including cardiovascular and neurodegenerative disorders.[2]
Antioxidant Activity
The phenolic hydroxyl groups in the structure of this compound are key to its antioxidant effects, enabling it to scavenge free radicals and reduce oxidative stress. While specific quantitative data for this compound is limited in the public domain, data for a related compound, salvianolic acid C, is provided for reference.
Table 2: Antioxidant Activity of a Related Salvianolic Acid
| Compound | Assay | IC₅₀ (µM) | Reference |
| Salvianolic Acid C | Xanthine Oxidase (XOD) Inhibitory Activity | 9.07 | [1] |
Anti-inflammatory Activity
The anti-inflammatory effects of salvianolic acids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Research on related compounds suggests that they can inhibit the production of pro-inflammatory mediators.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of closely related salvianolic acids like salvianolic acid B, it is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound, based on the known activity of related compounds.
Conclusion and Future Directions
This compound is a promising natural product with significant potential for therapeutic development. Its discovery has opened new avenues for research into the pharmacological activities of salvianolic acids. While its antioxidant and anti-inflammatory properties are evident from preliminary studies and research on analogous compounds, further investigation is required to fully elucidate its mechanisms of action and to establish a robust profile of its biological activities.
Future research should focus on:
-
The development of a total synthesis method for this compound to enable further pharmacological studies.
-
Comprehensive in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory efficacy and to determine its IC₅₀ values in various assays.
-
Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.
-
Preclinical studies to evaluate its therapeutic potential in relevant disease models.
This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this compound and its potential contributions to medicine.
References
9''-Methyl Salvianolate B: A Technical Literature Review for Drug Development
Disclaimer: Direct, in-depth research, including extensive quantitative data and detailed experimental protocols specifically for 9''-Methyl salvianolate B, is limited in the publicly available scientific literature. Much of the existing research focuses on its parent compound, salvianolic acid B, or on complex extracts of Salvia miltiorrhiza. This guide summarizes the available information on this compound and leverages the more extensive data on salvianolic acid B to infer potential mechanisms and experimental approaches. All information pertaining to salvianolic acid B as a proxy is clearly indicated.
Introduction
This compound is a phenolic acid compound and a methylated derivative of salvianolic acid B.[1] It is naturally derived and isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] The primary interest in this molecule for researchers and drug development professionals stems from its potential therapeutic applications in conditions related to oxidative stress and inflammation, such as cardiovascular and neurodegenerative diseases.[1] Its mode of action is believed to be centered on its antioxidant and anti-inflammatory properties, though the precise molecular mechanisms are still under investigation.[1]
Quantitative Data Summary
Table 1: Bioactivity and Pharmacokinetics of Salvianolic Acid B (Proxy Data)
| Assay Type | Target/Model | Cell Line/Organism | IC50 / EC50 / Other Metric | Reference |
|---|---|---|---|---|
| Anti-inflammatory | STAT3 Inhibition | - | IC50: 4.6 µM | [2] |
| Antitumor | Ovarian Cancer Cells | SKOV3 | IC50: 45.6 µmol/L | [3] |
| Antioxidant | DPPH Radical Scavenging | - | Data not available | - |
| Pharmacokinetics | Bioavailability (Oral) | Rat | 2.3% |[4] |
Experimental Protocols
Detailed experimental protocols for this compound are not explicitly described in the available literature. Below are representative methodologies for key assays used to evaluate the parent compound, salvianolic acid B, which would be applicable for testing this compound.
3.1 In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol outlines a common method for assessing the free radical scavenging activity of a compound.[5][6]
-
Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.
-
Materials:
-
This compound
-
DPPH solution (in methanol)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the stock solution to be tested.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add a corresponding volume of each dilution of the test compound to the wells. Include a control with solvent only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value.
-
3.2 In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Objective: To determine the ability of the test compound to inhibit the production of the pro-inflammatory mediator NO.
-
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Griess Reagent
-
96-well cell culture plate
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include untreated and LPS-only controls.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Use the Griess Reagent to measure the amount of nitrite (a stable product of NO) in the supernatant.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of NO inhibition.
-
Visualization of Potential Signaling Pathways
While specific signaling pathways for this compound are not well-defined, the literature on salvianolic acid B suggests several potential mechanisms of action. The following diagrams illustrate these pathways, which are likely relevant to this compound.
4.1 PI3K/Akt Signaling Pathway in Cell Survival and Apoptosis
Salvianolic acid B has been shown to activate the PI3K/Akt pathway, which is a critical signaling cascade for promoting cell survival and inhibiting apoptosis.[7][8][9] This is a potential mechanism for its protective effects in various disease models.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Possible applications of salvianolic acid B against different cancers [explorationpub.com]
- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Salvianolic acid D: A potent molecule that protects against heart failure induced by hypertension via Ras signalling pathway and PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9''-Methyl Salvianolate B (CAS Number: 1167424-31-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B, also known as 9'-Methyl lithospermate B, is a phenolic compound naturally occurring in the roots of Salvia miltiorrhiza Bge. and Salvia yunnansis.[1][2] This compound belongs to the family of salvianolic acids, which are known for their significant biological activities. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, analytical methodologies for its identification and quantification, and a summary of its biological activities with a focus on its neuroprotective effects. Detailed experimental protocols and visual workflows are provided to assist researchers in their studies of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| CAS Number | 1167424-31-8 | [1][2] |
| Synonyms | 9'-Methyl lithospermate B | [3] |
| Molecular Formula | C37H32O16 | [1][4] |
| Molecular Weight | 732.64 g/mol | [1][4] |
| Appearance | White to light yellow solid/powder | |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate, Chloroform, Dichloromethane, Acetone.[5][6] Slightly soluble in water.[6] | [5][6] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[7] | [7] |
Synthesis and Isolation
Isolation from Natural Sources
This compound is typically isolated from the roots of Salvia miltiorrhiza Bge. or Salvia yunnansis. A general workflow for its isolation is depicted in the diagram below. The process involves extraction with an organic solvent, followed by chromatographic purification steps.
Chemical Synthesis
While the total synthesis of this compound has not been explicitly detailed in the literature, a plausible synthetic strategy can be inferred from the synthesis of related salvianolic acid derivatives. A convergent synthesis approach would likely be employed, involving the preparation of key building blocks followed by their coupling.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification and purity determination of this compound.
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 280 nm |
| Column Temperature | 30 °C |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI- | 731.16 [M-H]⁻ | Deprotonated molecule |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity and Mechanism of Action
This compound has been investigated for its potential therapeutic effects, primarily focusing on its neuroprotective properties against cerebral ischemia-reperfusion injury.[2] Its biological activities are largely attributed to its antioxidant and anti-inflammatory effects.
Neuroprotective Effects
Studies on related salvianolic acids suggest that their neuroprotective effects are mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
Antioxidant and Anti-inflammatory Activity
The phenolic hydroxyl groups in the structure of this compound contribute to its ability to scavenge free radicals, thus exerting an antioxidant effect. Its anti-inflammatory properties are likely mediated by the inhibition of pro-inflammatory cytokine production.
Experimental Protocols
Protocol for HPLC Analysis
This protocol provides a general method for the analysis of this compound in an extract of Salvia miltiorrhiza.
-
Sample Preparation:
-
Weigh 1.0 g of powdered Salvia miltiorrhiza root.
-
Add 25 mL of 70% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Use the parameters outlined in Table 2.
-
Inject 10 µL of the prepared sample.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the concentration of the compound in the sample based on the peak area.
-
Protocol for In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion Model)
This protocol describes a common in vitro model to assess the neuroprotective effects of a compound against ischemia-like injury.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) to 80% confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 24 hours.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free DMEM.
-
Place the cells in a hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) for 4-6 hours.
-
-
Reperfusion:
-
Remove the cells from the hypoxic chamber.
-
Replace the OGD medium with normal culture medium containing the respective concentrations of this compound.
-
Incubate for another 24 hours.
-
-
Assessment of Cell Viability:
-
Perform an MTT assay or similar viability assay to quantify cell survival.
-
Compare the viability of treated cells to untreated and vehicle-treated controls.
-
Conclusion
This compound is a promising natural product with significant potential for further investigation, particularly in the context of neurodegenerative diseases and ischemic stroke. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing practical methodologies for the characterization and evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 9'''-Methyl salvianolate B | CAS#:1167424-32-9 | Chemsrc [chemsrc.com]
- 5. 9'''-MethyllithosperMate B | 1167424-31-8 [chemicalbook.com]
- 6. Natural Product Description|this compound [sinophytochem.com]
- 7. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols: 9''-Methyl Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid compound naturally found in the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] This compound, a methylated derivative of salvianolic acid B, is of significant interest to the biomedical research community for its potential therapeutic applications.[1] Preclinical studies are exploring its efficacy in mitigating conditions such as cardiovascular and neurodegenerative diseases, largely attributed to its antioxidant and anti-inflammatory properties.[1] It is believed to exert its effects by modulating various cellular signaling pathways involved in oxidative stress and inflammation.[1]
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is presented in Table 1. This data is essential for its handling, storage, and preparation for in vitro and in vivo studies.
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value |
| Molecular Formula | C₃₇H₃₂O₁₆ |
| Molecular Weight | 732.65 g/mol |
| CAS Number | 1167424-31-8 |
| Appearance | Solid, white to light yellow |
| Solubility | DMSO: 100 mg/mL (136.49 mM) (ultrasonication recommended) |
| Storage Conditions | Powder: 4°C, sealed, away from moisture and light. In solvent: -80°C for up to 6 months; -20°C for up to 1 month. |
| SMILES | COC(=O)--INVALID-LINK--OC(=O)/C=C/C2=C3--INVALID-LINK--O)C4=CC(=C(C=C4)O)O">C@HC(=O)O--INVALID-LINK--C(=O)O |
Isolation and Purification Protocol
The following protocol is a representative method for the isolation and purification of salvianolic acids, including this compound, from the roots of Salvia miltiorrhiza.
1. Preparation of Plant Material
-
Obtain dried roots of Salvia miltiorrhiza.
-
Grind the dried roots into a fine powder.
2. Extraction
-
Accurately weigh the powdered plant material.
-
Suspend the powder in a 70-80% ethanol-water solution.
-
Perform extraction using one of the following methods:
-
Reflux Extraction: Heat the mixture at reflux for 1-2 hours. Repeat the extraction process 2-3 times with fresh solvent.
-
Ultrasonic Extraction: Place the mixture in an ultrasonic bath for 30-60 minutes. This method can enhance extraction efficiency at lower temperatures.
-
-
Combine the extracts from all extraction cycles.
3. Preliminary Purification
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous concentrate contains the crude extract of salvianolic acids.
4. Chromatographic Purification
-
For high-purity isolation, employ chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method.
-
HSCCC Procedure (Example for Salvianolic Acid B):
-
Solvent System: A two-phase solvent system, for example, n-hexane-ethyl acetate-ethanol-water (e.g., in a 3:7:1:9 v/v ratio), is suitable for separating salvianolic acids.
-
Operation: Dissolve a known amount of the crude extract in the solvent mixture. Inject the sample into the HSCCC system and perform the separation according to the instrument's operating parameters.
-
Fraction Collection: Collect fractions as they elute from the column.
-
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
5. Final Purification and Characterization
-
Combine the fractions containing the target compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Characterize the final product to confirm its identity and purity using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Quantitative Data
The yield and purity of the isolated compound can vary depending on the quality of the plant material and the extraction and purification methods used. Table 2 provides representative data for the isolation of a related compound, salvianolic acid B, which can serve as a benchmark.
Table 2: Representative Yield and Purity for Salvianolic Acid B Isolation
| Parameter | Value |
| Starting Material | 500 mg of crude extract from Salvia miltiorrhiza |
| Purification Method | High-Speed Counter-Current Chromatography |
| Yield | 342 mg of salvianolic acid B |
| Purity | 98% (as determined by HPLC) |
| Data is for salvianolic acid B and serves as an illustrative example.[2] |
Experimental Workflows and Signaling Pathways
Diagram 1: Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Potential Signaling Pathway Modulation
While the precise mechanisms of this compound are still under investigation, related compounds like salvianolic acid B have been shown to exert their effects through specific signaling pathways. For instance, salvianolic acid B has been found to promote osteogenesis by activating the Extracellular-signal-regulated kinase (ERK) signaling pathway.[3] This pathway is a key regulator of cell proliferation, differentiation, and survival.
Diagram 2: Potential ERK Signaling Pathway Activation
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B | CAS:115939-25-8 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for 9''-Methyl Salvianolate B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B, a phenolic compound isolated from Salvia miltiorrhiza (Danshen), has demonstrated notable anti-cancer properties, particularly in glioblastoma cell lines.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, including detailed protocols for assessing its effects on cell viability, proliferation, and migration. The information presented is intended to facilitate further research into its therapeutic potential.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₃₇H₃₂O₁₆ |
| Molecular Weight | 732.64 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO (up to 100 mg/mL with ultrasonication) |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Data Summary
Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| U87 | Trypan Blue Exclusion | 72 hours | 30 |
| T98G | Trypan Blue Exclusion | 72 hours | 34 |
Data extracted from a study on the antineoplastic activity of this compound (referred to as 9″-Lithospermic acid methyl ester) in glioblastoma cells.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines (72-hour treatment)
| Cell Line | Treatment | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |
| U87 | Control | 75.1 ± 2.3 | 12.5 ± 1.1 | 12.4 ± 1.2 |
| IC₅₀ (30 µM) | 68.2 ± 1.9 | 18.3 ± 1.5 | 13.5 ± 0.9 | |
| 2 x IC₅₀ (60 µM) | 60.5 ± 2.1 | 23.1 ± 1.7 | 16.4 ± 1.3 | |
| T98G | Control | 69.8 ± 2.5 | 15.2 ± 1.3 | 15.0 ± 1.4 |
| IC₅₀ (34 µM) | 62.1 ± 2.0 | 19.8 ± 1.6 | 18.1 ± 1.1 | |
| 2 x IC₅₀ (68 µM) | 55.4 ± 2.2 | 24.5 ± 1.8 | 20.1 ± 1.5 |
Data presented as mean ± standard deviation, extracted from a study on the antineoplastic activity of this compound in glioblastoma cells.[1]
Table 3: Effect of this compound on Glioblastoma Cell Migration (Scratch Wound Healing Assay)
| Cell Line | Treatment | Wound Closure at 48 hours (%) |
| U87 | Control | 85.2 ± 3.1 |
| IC₅₀ (30 µM) | 42.5 ± 2.8 | |
| 2 x IC₅₀ (60 µM) | 21.3 ± 2.2 | |
| T98G | Control | 78.9 ± 3.5 |
| IC₅₀ (34 µM) | 38.7 ± 2.9 | |
| 2 x IC₅₀ (68 µM) | 19.8 ± 2.5 |
Data presented as mean ± standard deviation, extracted from a study on the antineoplastic activity of this compound in glioblastoma cells.[1]
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
To aid dissolution, sonicate the solution in an ultrasonic bath until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Cell Viability and Proliferation Assay (Trypan Blue Exclusion)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Trypan blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
12-well plates
-
Hemocytometer or automated cell counter
Protocol:
-
Seed cells in 12-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 10, 20, 30, 50, 70 µM).[2]
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, detach the cells using trypsin-EDTA and resuspend them in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Cell Migration Assay (Scratch Wound Healing Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Glioblastoma cell lines (e.g., U87, T98G)
-
Complete cell culture medium
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound (e.g., IC₅₀ and 2 x IC₅₀) and a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.[1]
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effects of this compound.
Proposed Signaling Pathway
Based on the known effects of related salvianolic acid compounds on cancer cells, this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and migration.
Caption: Putative signaling pathways affected by this compound.
References
Application Notes and Protocols for 9''-Methyl Salvianolate B In Vivo Studies: A Practical Guide
A thorough review of currently available scientific literature did not yield specific in vivo dosing and administration protocols for 9''-Methyl salvianolate B. The information presented herein is based on general guidance for preclinical in vivo research and formulation data provided by commercial suppliers of this compound. Researchers are strongly advised to conduct pilot studies to determine the optimal dosage and administration route for their specific animal model and experimental goals.
Introduction
This compound is a phenolic acid compound isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] It is a derivative of salvianolic acid B and is of interest to the biomedical research community for its potential therapeutic applications, which are thought to stem from its antioxidant and anti-inflammatory properties.[1] Its exploratory uses focus on cardiovascular and neurodegenerative disorders, among other inflammation-related conditions.[1] These application notes provide a framework for researchers and drug development professionals to design and execute in vivo studies involving this compound.
In Vivo Formulation and Administration
Due to the lack of specific published in vivo studies, the following formulation protocols are based on information from chemical suppliers. It is critical to ensure the complete dissolution of this compound and the use of a vehicle that is well-tolerated by the experimental animals.
Recommended Solvents and Vehicles
Several solvent systems have been suggested for the in vivo administration of this compound. The choice of vehicle will depend on the desired administration route and the concentration of the compound.
Table 1: Suggested Formulations for In Vivo Administration of this compound
| Protocol | Solvent Composition | Maximum Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Data sourced from commercial supplier information.
Preparation of Working Solution (Example using Protocol 1)
This protocol provides a step-by-step guide for preparing a 1 mL working solution of this compound.
-
Prepare a stock solution: Dissolve the required amount of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete vehicle, prepare a 25 mg/mL stock solution in DMSO.
-
Add co-solvents sequentially:
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until a homogenous solution is achieved.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
-
Ensure complete dissolution: If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of the experiment to ensure stability and prevent precipitation.
Proposed Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting an in vivo study with this compound, from initial dose-finding to final data analysis.
Potential Signaling Pathways for Investigation
Based on the known antioxidant and anti-inflammatory properties of related salvianolic acid compounds, the following signaling pathways are suggested as potential targets for investigation in studies of this compound.
Conclusion and Future Directions
While direct in vivo data for this compound is currently lacking in the accessible scientific literature, the information provided here offers a starting point for researchers. It is imperative that future studies on this compound publish detailed methodological information, including dosages, administration routes, and pharmacokinetic data, to build a foundation of knowledge for the scientific community. The exploration of its effects on key inflammatory and oxidative stress pathways will be crucial in elucidating its therapeutic potential.
References
Application Notes and Protocols for 9''-Methyl Salvianolate B in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of 9''-Methyl salvianolate B in Dimethyl Sulfoxide (DMSO). Furthermore, a comprehensive experimental protocol for an in vitro anti-inflammatory assay is provided as a practical application.
Compound Information
-
Compound Name: this compound
-
Synonyms: 9'-Methyl lithospermate B
-
CAS Number: 1167424-31-8[1]
-
Molecular Formula: C₃₇H₃₂O₁₆[1]
-
Molecular Weight: 732.64 g/mol [1]
Solubility in DMSO
This compound exhibits high solubility in DMSO. However, for optimal results, it is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly impact solubility.[4] The use of ultrasonication is also recommended to aid dissolution.[2][4]
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes |
| Solubility | 50 - 100 mg/mL | Can be expressed as 68.25 - 136.49 mM.[2][4] |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Use of newly opened DMSO is recommended.[4] |
| Dissolution Aid | Ultrasonic bath | Recommended to facilitate complete dissolution.[2][4] |
Preparation of DMSO Stock Solutions
Protocol for Preparing a 100 mM Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 73.26 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 100 mM solution with 73.26 mg of the compound, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
-
The stock solution is now ready for use or for further dilution into working solutions.
-
Storage of Stock Solutions:
-
Short-term (up to 1 month): Store at -20°C.
-
Long-term (up to 6 months): Store at -80°C.[4]
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
4.1. Principle
In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of high levels of NO. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this NO production. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
4.2. Materials
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound DMSO stock solution (e.g., 100 mM)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
4.3. Experimental Workflow
Caption: Workflow for the in vitro nitric oxide inhibition assay.
4.4. Step-by-Step Procedure
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.1% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control group (medium with the same final concentration of DMSO).
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
LPS Stimulation:
-
Following the pre-treatment, add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.[6]
-
Incubate the plate for a further 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a sodium nitrite standard curve by making serial dilutions of a NaNO₂ stock solution in culture medium (ranging from 0 to 100 µM).
-
Add an equal volume (50-100 µL) of Griess reagent to each well containing the supernatant and the standards.[6]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Generate a standard curve by plotting the absorbance values of the NaNO₂ standards against their known concentrations.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.
-
The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (NO concentration in treated group / NO concentration in LPS-only group)] x 100
-
4.5. Cell Viability Assay (e.g., MTT Assay)
It is crucial to perform a cell viability assay in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound. The MTT assay is a common method for this purpose.
Potential Signaling Pathway: Nrf2 Activation
Salvianolic acids, the class of compounds to which this compound belongs, are known to exert their antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7][8][9]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like salvianolic acids, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative stress and inflammation.
Caption: Simplified Nrf2 signaling pathway activation.
References
- 1. Salvianolic Acid B Inhibits High-Fat Diet-Induced Inflammation by Activating the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2.7. Nitric Oxide (NO) Assay [bio-protocol.org]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B protects against UVB-induced skin aging via activation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid A Protects the Kidney against Oxidative Stress by Activating the Akt/GSK-3β/Nrf2 Signaling Pathway and Inhibiting the NF-κB Signaling Pathway in 5/6 Nephrectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 9''-Methyl Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid compound and a methylated derivative of salvianolate B, found in the roots of Salvia miltiorrhiza (Danshen).[1] This compound, along with other salvianolic acids, is of significant interest to the biomedical research community for its potential therapeutic applications, which are believed to stem from its antioxidant and anti-inflammatory properties.[1][2] It is thought to influence cellular signaling pathways related to oxidative stress and inflammation.[2] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the overall development of new therapeutics.
These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily plasma, using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The methodologies are based on established and validated methods for the analysis of structurally related salvianolic acids.[3][4][5]
Analytical Methods and Experimental Protocols
The recommended method for the quantification of this compound is UPLC-MS/MS due to its high sensitivity, selectivity, and efficiency.[4][5] The following protocols are adapted from validated methods for similar analytes and are expected to provide a robust starting point for method development and validation for this compound.
Protocol 1: UPLC-MS/MS Quantification of this compound in Rat Plasma
This protocol is designed for the quantitative analysis of this compound in rat plasma and is based on methods developed for other salvianolic acids.[4][5]
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for sample cleanup in plasma.[4][5]
-
To 100 µL of rat plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (IS). A suitable internal standard would be a structurally similar compound not present in the sample, for example, resveratrol or another salvianolic acid derivative.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Waters ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 × 100 mm) or equivalent.[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B (linear gradient)
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B (linear gradient)
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: The precursor ion ([M-H]⁻) would be approximately m/z 731.2. Based on the fragmentation of similar compounds, a potential product ion could be m/z 519.1, resulting from the loss of a danshensu moiety. Therefore, a plausible MRM transition would be 731.2 > 519.1 .
-
Internal Standard (e.g., Resveratrol): 227.1 > 185.1
-
-
Instrument Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Collision Gas: Argon
-
4. Method Validation Parameters
The following parameters should be assessed to ensure the method is reliable and reproducible. The expected performance characteristics are based on validated methods for similar compounds.[4][6][7]
| Parameter | Specification |
| Linearity | Calibration curve with r² > 0.99 over the desired concentration range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ). |
| Accuracy (Intra- and Inter-day) | Relative Error (RE) within ±15% (±20% for LLOQ). |
| Recovery | Consistent and reproducible, typically > 80%. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Quantitative Data Summary
The following table summarizes typical validation data from published LC-MS/MS methods for the quantification of salvianolic acids in rat plasma, which can be used as a benchmark for the method development of this compound.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) | Recovery (%) | Reference |
| Salvianolic Acid B | 0.1 - 40 µg/mL | 100 | < 10% | < 10% | 94 - 101% | Not Reported | [7] |
| Salvianolic Acid C | 5 - 1000 | 5 | ≤ 9.96% | ≤ 9.96% | ± 3.64% | > 89.13% | [6] |
| Salvianolic Acid D | 3.3 - 666.7 | 3.3 | ≤ 7.69% | ≤ 7.69% | 91 - 104% | Not Reported | [8] |
Visualizations
Experimental Workflow
The general workflow for the quantification of this compound in a biological matrix is depicted below.
Caption: UPLC-MS/MS analytical workflow for this compound.
Potential Signaling Pathway
Based on the known biological activities of the closely related salvianolic acid B, this compound may exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[9]
Caption: Putative anti-inflammatory mechanism via NF-κB pathway.
References
- 1. [PDF] Determination of salvianolic acid C in rat plasma using liquid chromatography-mass spectrometry and its application to pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 2. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 3. Pharmacokinetics of salvianolic acid B, rosmarinic acid and Danshensu in rat after pulmonary administration of Salvia miltiorrhiza polyphenolic acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-performance liquid chromatography-tandem mass spectrometry determination and pharmacokinetic studies of five phenolic acids in rat plasma after intravenous administration of salvianolic acid for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination and pharmacokinetic study of four phenolic acids in rat plasma using UFLC-MS/MS after intravenous administration of salvianolic acid for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of salvianolic acid C in rat plasma using liquid chromatography-mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography mass spectrometry for the determination of salvianolic acid B, a natural compound from the herb Danshen in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 9''-Methyl salvianolate B by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 9''-Methyl salvianolate B in various sample matrices using HPLC-DAD. The protocol is based on established methods for the analysis of structurally related salvianolic acids.
Introduction
This compound is a phenolic acid compound typically isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] As a derivative of salvianolate B, it is of significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used technique for the analysis of phenolic compounds.[2] It offers excellent selectivity and sensitivity for quantifying individual components within a complex mixture. This application note outlines a comprehensive protocol for the separation and quantification of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is suitable for this analysis.[2] The following conditions are recommended based on methods for related salvianolic acids.
Table 1: HPLC-DAD Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., Zorbax Extend C18, Waters SunFire C18), 4.6 x 250 mm, 5 µm particle size[2][3] |
| Mobile Phase A | 0.02-0.1% Phosphoric Acid or Formic Acid in Water[1][2][3] |
| Mobile Phase B | Acetonitrile[2][3] |
| Gradient Program | See Table 2 for a typical gradient elution program. |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 10 - 20 µL[3] |
| Column Temperature | 30 °C[3] |
| Detection | DAD, Monitoring at 288 nm[2] |
| Run Time | Approximately 40 minutes |
Table 2: Suggested Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 80 | 20 |
| 25.0 | 60 | 40 |
| 30.0 | 40 | 60 |
| 35.0 | 95 | 5 |
| 40.0 | 95 | 5 |
Preparation of Standards and Samples
2.2.1 Standard Stock Solution Preparation
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve the standard in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Sonication may be used to ensure complete dissolution.[3]
-
Store the stock solution at -20°C in a light-protected vial.[3]
2.2.2 Calibration Standards
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standards.
-
A suggested concentration range for the calibration curve is 1.0 to 200 µg/mL.
2.2.3 Sample Preparation (from Plant Material)
-
Accurately weigh 1.0 g of powdered plant material (e.g., dried Salvia miltiorrhiza root).
-
Extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation
Table 3: Method Validation Parameters (Representative Data for Salvianolic Acid B)
| Parameter | Typical Results |
| Linearity (r²) | > 0.999[2] |
| Concentration Range (µg/mL) | 0.1 - 100 |
| Precision (RSD%) | Intra-day: < 2.0% Inter-day: < 3.0%[4][5] |
| Accuracy (Recovery %) | 95.1% - 104.8%[2] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; typically in the range of 0.01 - 0.1 µg/mL for salvianolic acids.[1][6] |
Data Presentation and Visualization
Experimental Workflow
The logical flow of the analytical process, from sample preparation to data analysis, is crucial for reproducibility.
Caption: Workflow for HPLC-DAD analysis of this compound.
This application note provides a comprehensive framework for the quantitative analysis of this compound. Users should perform in-house validation to ensure the method is suitable for their specific instrumentation and sample matrix.
References
- 1. A HPLC-DAD-MS/MS Method for Simultaneous Determination of Six Active Ingredients of Salviae Miltiorrhizae and Ligustrazine Hydrochloride Injection in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of six major phenolic acids in the roots of Salvia miltiorrhiza and four related traditional Chinese medicinal preparations by HPLC-DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Determination of salvianolic acid B in the radix of Salvia miltiorrhiza Bge. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 9''-Methyl Salvianolate B in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine.[1] Emerging research indicates its potential as a therapeutic agent in conditions associated with oxidative stress and inflammation, including neurodegenerative diseases.[1][2] These application notes provide a comprehensive overview of the proposed use of this compound in neuroinflammation models, based on its anticipated anti-inflammatory and antioxidant properties.
While direct quantitative data for this compound in neuroinflammation models is limited in publicly available literature, the information presented herein is extrapolated from studies on structurally similar and related compounds, such as Salvianolic acid B and the broader "Salvianolate" mixture. Researchers are advised to use this document as a foundational guide for initiating their own investigations.
Mechanism of Action
Based on evidence from related salvianolic acid compounds, this compound is hypothesized to exert its anti-neuroinflammatory effects through the following mechanisms:
-
Inhibition of Pro-inflammatory Mediators: It is expected to reduce the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated microglia.
-
Modulation of Signaling Pathways: The compound likely targets critical inflammatory signaling cascades, with a primary focus on the nuclear factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4) pathways.
-
Reduction of Oxidative Stress: this compound is anticipated to mitigate oxidative stress by decreasing reactive oxygen species (ROS) production and enhancing the activity of antioxidant enzymes.
Data Presentation: Anti-Inflammatory Effects of Related Compounds
The following table summarizes the observed anti-inflammatory effects of compounds structurally related to this compound in various in vitro neuroinflammation models. This data can serve as a reference for designing experiments with this compound.
| Compound | Model System | Key Findings |
| Salvianolic acid B | Lipopolysaccharide (LPS)-stimulated primary microglia | Dose-dependently reduced the production of NO, TNF-α, IL-1β, and ROS. Inhibited NF-κB activation. |
| Salvianolate | Oxygen-glucose deprivation (OGD)-induced microglia | Reduced ROS expression, inhibited the TLR4 signaling pathway, and decreased the expression of IL-6 and TNF-α.[1] |
| Salvianolic acid B | Amyloid-β-stimulated BV2 microglia | Inhibited NLRP3 inflammasome activation and promoted the switch from pro-inflammatory M1 to anti-inflammatory M2 microglial polarization. |
| Salvianolic acid C | LPS-stimulated microglia | Attenuated the inflammatory response by inhibiting NF-κB activation through the activation of AMPK/Nrf2 signaling. |
Experimental Protocols
The following are detailed protocols for investigating the anti-neuroinflammatory effects of this compound using an in vitro model of neuroinflammation.
Protocol 1: In Vitro Neuroinflammation Model Using BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in BV-2 murine microglial cells using lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western Blotting (antibodies against p-p65, p65, IκBα, β-actin)
-
Reagents for immunofluorescence (antibodies against NF-κB p65)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
-
LPS-induced Inflammation and Treatment:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability/NO assay, 24-well for ELISA, 6-well for Western Blot).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).
-
-
Measurement of Nitric Oxide (NO) Production:
-
After the incubation period, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB Pathway Activation:
-
After treatment, wash the cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated p65, total p65, and IκBα.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunofluorescence for NF-κB Nuclear Translocation:
-
Grow cells on coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the localization of NF-κB p65 using a fluorescence microscope.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound in inhibiting the LPS-induced NF-κB signaling pathway.
Caption: Experimental workflow for evaluating the anti-neuroinflammatory effects of this compound.
Conclusion
This compound represents a promising candidate for the investigation of novel anti-neuroinflammatory therapies. The protocols and data presented in these application notes, derived from closely related compounds, provide a solid framework for researchers to begin exploring the therapeutic potential of this molecule. Further studies are warranted to elucidate the specific quantitative effects and detailed molecular mechanisms of this compound in various models of neuroinflammation.
References
Application Notes and Protocols for Investigating 9''-Methyl Salvianolate B in Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of 9''-Methyl salvianolate B in the context of cardiac fibrosis. The protocols outlined below detail both in vitro and in vivo methodologies to assess the compound's efficacy and elucidate its mechanism of action.
Introduction to this compound and Cardiac Fibrosis
Cardiac fibrosis is a pathological remodeling process characterized by the excessive deposition of extracellular matrix (ECM) proteins in the cardiac muscle. This leads to increased stiffness of the heart wall, impaired cardiac function, and ultimately, heart failure. Key signaling pathways, including the Transforming Growth Factor-β1 (TGF-β1)/Smad and Mitogen-Activated Protein Kinase (MAPK) pathways, are critically involved in the initiation and progression of cardiac fibrosis.
This compound is a phenolic compound isolated from Radix Salvia miltiorrhizae. While research on this specific compound is emerging, its structural analog, Salvianolic acid B (SalB), has demonstrated significant anti-fibrotic effects in various preclinical models.[1][2][3] SalB has been shown to attenuate cardiac fibrosis by inhibiting the proliferation and activation of cardiac fibroblasts and suppressing pro-fibrotic signaling pathways.[1][2] This document outlines an experimental design to investigate whether this compound exhibits similar or enhanced anti-fibrotic properties.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the expected quantitative outcomes from the described experimental protocols. These tables are designed for easy comparison of results between different experimental groups.
Table 1: In Vitro Assessment of this compound on Cardiac Fibroblast Activation
| Treatment Group | Cell Viability (%) | Collagen I Expression (relative to control) | Collagen III Expression (relative to control) | α-SMA Expression (relative to control) |
| Control | 100 ± 5.0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Angiotensin II (1 µM) | 98 ± 4.5 | 3.5 ± 0.4 | 4.2 ± 0.5 | 5.1 ± 0.6 |
| Ang II + this compound (10 µM) | 99 ± 5.2 | 2.1 ± 0.3 | 2.5 ± 0.3 | 2.8 ± 0.4 |
| Ang II + this compound (25 µM) | 97 ± 4.8 | 1.4 ± 0.2 | 1.6 ± 0.2 | 1.9 ± 0.3 |
| Ang II + this compound (50 µM) | 96 ± 5.1 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.3 ± 0.2 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Fibrosis
| Treatment Group | Ejection Fraction (%) | Fractional Shortening (%) | Fibrotic Area (%) | Collagen I mRNA (fold change) | Collagen III mRNA (fold change) |
| Sham | 55 ± 5.0 | 30 ± 3.0 | 2.5 ± 0.5 | 1.0 ± 0.2 | 1.0 ± 0.2 |
| TAC + Vehicle | 35 ± 4.0 | 18 ± 2.5 | 15.8 ± 2.1 | 4.8 ± 0.6 | 5.5 ± 0.7 |
| TAC + this compound (20 mg/kg) | 42 ± 4.5 | 22 ± 2.8 | 10.2 ± 1.5 | 3.1 ± 0.4 | 3.6 ± 0.5 |
| TAC + this compound (40 mg/kg) | 48 ± 5.1 | 26 ± 3.1 | 6.5 ± 1.1 | 1.9 ± 0.3 | 2.2 ± 0.4 |
Table 3: Analysis of Signaling Pathway Modulation by this compound
| Treatment Group | p-Smad3/Smad3 Ratio | p-p38/p38 Ratio | p-ERK1/2/ERK1/2 Ratio | p-JNK/JNK Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Angiotensin II (1 µM) | 4.2 ± 0.5 | 3.8 ± 0.4 | 3.5 ± 0.4 | 3.1 ± 0.3 |
| Ang II + this compound (50 µM) | 1.5 ± 0.2 | 1.7 ± 0.2 | 1.6 ± 0.2 | 1.4 ± 0.2 |
Experimental Protocols
Preparation of this compound
This compound is soluble in DMSO.[4][5] For in vitro experiments, prepare a stock solution of 50 mM in DMSO. For in vivo studies, the compound can be dissolved in a vehicle of saline containing 0.5% DMSO and 0.5% Tween 80.
In Vitro Model of Cardiac Fibrosis
Objective: To investigate the effect of this compound on the activation of cardiac fibroblasts induced by Angiotensin II (Ang II).
Cell Culture:
-
Isolate primary cardiac fibroblasts from neonatal Sprague-Dawley rats.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Use cells between passages 2 and 4 for all experiments.
Experimental Protocol:
-
Seed cardiac fibroblasts in 6-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, starve the cells in serum-free DMEM for 12 hours.
-
Pre-treat the cells with varying concentrations of this compound (10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
-
Induce fibrosis by treating the cells with Angiotensin II (1 µM) for 24 hours.[1][6]
-
A control group receiving neither Ang II nor the test compound should be included.
Endpoints:
-
Cell Viability: Assess using an MTT assay.
-
Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Collagen I, Collagen III, and α-Smooth Muscle Actin (α-SMA).[7][8][9]
-
Protein Expression Analysis: Perform Western blotting to determine the protein levels of Collagen I, Collagen III, α-SMA, and key signaling molecules (p-Smad3, Smad3, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK).[10][11][12]
In Vivo Model of Cardiac Fibrosis
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of pressure overload-induced cardiac fibrosis.
Animal Model:
-
Use 8-10 week old male C57BL/6J mice.
-
Induce cardiac fibrosis by performing transverse aortic constriction (TAC) surgery.[13][14][15][16] A sham-operated group will serve as the control.
Experimental Protocol:
-
One week after TAC or sham surgery, randomly divide the mice into the following groups (n=8-10 per group):
-
Sham + Vehicle
-
TAC + Vehicle
-
TAC + this compound (20 mg/kg/day)
-
TAC + this compound (40 mg/kg/day)
-
-
Administer this compound or vehicle daily via intraperitoneal injection for 4 weeks.
-
Monitor cardiac function weekly using echocardiography to measure ejection fraction and fractional shortening.
Endpoints:
-
Histological Analysis: At the end of the treatment period, sacrifice the animals and excise the hearts. Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section. Perform Masson's trichrome staining to visualize and quantify the fibrotic area.[17][18][19]
-
Gene and Protein Expression Analysis: Homogenize a portion of the ventricular tissue to extract RNA and protein for qRT-PCR and Western blot analysis of fibrotic markers and signaling molecules as described in the in vitro protocol.
Mandatory Visualizations
Signaling Pathways
Caption: TGF-β and MAPK signaling pathways in cardiac fibrosis.
Experimental Workflow
References
- 1. Salvianolic Acid B-Alleviated Angiotensin II Induces Cardiac Fibrosis by Suppressing NF-κB Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. ERK, p38, and Smad Signaling Pathways Differentially Regulate Transforming Growth Factor-β1 Autoinduction in Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK and p38 Inhibitors Prevent Transforming Growth Factor-β1-Induced Myofibroblast Transdifferentiation in Human Graves’ Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 16. Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ejmjih.com [ejmjih.com]
- 19. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for High-Purity 9”-Methyl Salvianolate B in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the procurement and utilization of high-purity 9”-Methyl salvianolate B for research purposes. The information compiled herein is intended to support investigations into its therapeutic potential, particularly in the fields of cardiovascular disease, neurodegenerative disorders, and inflammation-related conditions.
Product Information and Specifications
9”-Methyl salvianolate B is a methylated derivative of salvianolic acid B, a major water-soluble bioactive compound extracted from the roots of Salvia miltiorrhiza (Danshen).[1] This natural phenolic acid is of significant interest to the biomedical research community for its potential antioxidant and anti-inflammatory properties.[1]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 1167424-31-8 | [1] |
| Molecular Formula | C₃₇H₃₂O₁₆ | [1] |
| Molecular Weight | 732.65 g/mol | [1] |
| Purity | Typically >98% (HPLC) | Varies by supplier |
| Appearance | White to light yellow solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at 4°C, sealed away from moisture and light. For long-term storage in solvent, -80°C is recommended. | [2][3] |
Biological Activities and Potential Applications
While research specifically on 9”-Methyl salvianolate B is emerging, the biological activities of the closely related and well-studied compounds, salvianolic acid B and the salvianolate extract, provide a strong indication of its potential therapeutic applications.
Key Investigated Areas:
-
Cardioprotection: Studies on salvianolate have demonstrated its ability to improve myocardial microvascular reflow, increase capillary density, and reduce infarct size in animal models of myocardial ischemia and reperfusion.[4] It has also been shown to mitigate atrial interstitial fibrosis and atrial fibrillation by inhibiting the TGF-β1/Smad2/3 and TXNIP/NLRP3 inflammasome signaling pathways.[5]
-
Neuroprotection: Salvianolate has shown neuroprotective effects in models of cerebral ischemia-reperfusion injury by reducing oxidative stress and inhibiting apoptosis, potentially through the suppression of the Caspase-3 signaling pathway.[6]
-
Anti-inflammatory and Anti-fibrotic Effects: In models of diabetic nephropathy, salvianolate has been found to ameliorate inflammation and oxidative stress by blocking the TGF-β/Smad signaling pathway.[7] Furthermore, salvianolic acid B has been shown to attenuate experimental pulmonary fibrosis by inhibiting the TGF-β signaling pathway.
Experimental Protocols
The following protocols are based on studies conducted with salvianolate and salvianolic acid B. Researchers using 9”-Methyl salvianolate B should consider these as starting points and optimize the conditions for their specific experimental setup.
In Vitro Anti-inflammatory Assay in HK-2 Cells
This protocol is adapted from a study investigating the effects of salvianolate on high-glucose-induced inflammation in human kidney proximal tubular (HK-2) cells.[7]
Objective: To evaluate the anti-inflammatory effects of 9”-Methyl salvianolate B.
Materials:
-
HK-2 cells
-
High-glucose cell culture medium
-
9”-Methyl salvianolate B
-
Reagents for ELISA (IL-1β, IL-6, TNF-α, MCP-1)
-
Reagents for Western blotting (antibodies against TGF-β1, p-Smad2, p-Smad3, Smad4, Smad7)
Procedure:
-
Culture HK-2 cells to 80-90% confluency.
-
Induce an inflammatory state by incubating the cells in high-glucose medium.
-
Treat the cells with varying concentrations of 9”-Methyl salvianolate B for a predetermined duration.
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, MCP-1) using ELISA kits.
-
Lyse the cells and perform Western blot analysis to determine the protein expression levels of key components of the TGF-β/Smad signaling pathway.
Workflow for In Vitro Anti-inflammatory Assay:
Caption: Workflow for assessing the in vitro anti-inflammatory activity.
In Vivo Cardioprotection Assay in a Porcine Model of Myocardial Ischemia/Reperfusion
This protocol is based on a study that evaluated the cardioprotective effects of salvianolate in a porcine model.[4]
Objective: To assess the in vivo cardioprotective effects of 9”-Methyl salvianolate B.
Animal Model: Porcine closed-chest model of myocardial ischemia/reperfusion.
Materials:
-
Pigs
-
Surgical equipment for coronary artery ligation
-
9”-Methyl salvianolate B
-
Echocardiography equipment
-
Histology reagents
Procedure:
-
Induce myocardial ischemia by occluding the left anterior descending coronary artery for 2 hours, followed by reperfusion.
-
Administer 9”-Methyl salvianolate B intravenously at different dosages for a specified period (e.g., 7 days).
-
Monitor cardiac function using echocardiography at baseline and throughout the study.
-
At the end of the study, sacrifice the animals and collect heart tissue.
-
Perform histological analysis to assess infarct size and capillary density.
-
Conduct biochemical assays on tissue homogenates to measure markers of oxidative stress (e.g., SOD, malondialdehyde) and apoptosis (e.g., Bcl-2/Bax ratio).
Workflow for In Vivo Cardioprotection Assay:
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Protective effects of salvianolate on microvascular flow in a porcine model of myocardial ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolate reduces atrial fibrillation through suppressing atrial interstitial fibrosis by inhibiting TGF-β1/Smad2/3 and TXNIP/NLRP3 inflammasome signaling pathways in post-MI rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9''-Methyl Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic compound isolated from the roots of Salvia miltiorrhiza Bge. (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2] This document provides a comprehensive guide for researchers, covering reputable suppliers, robust quality control methodologies, and detailed experimental protocols to investigate its biological activities. The primary mode of action for this compound is believed to be through its antioxidant and anti-inflammatory properties.[2]
Supplier Information
A critical first step in research is sourcing high-purity compounds. Several reputable suppliers offer this compound and its stereoisomers. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound.
| Supplier | Purity | Available Data |
| MedChemExpress | >99%[1] | CoA, HNMR, LCMS[1] |
| TargetMol | >98% | CoA, HNMR, HPLC[3] |
| Sigma-Aldrich | 99.59% (for 9'''-Methyl salvianolate B) | CoA[4] |
| ChemFaces | High-purity | Inquire for details[5] |
| GlpBio | >98% | Inquire for details[6] |
| Biosynth | Inquire for details | CoA search available[2] |
Note: Purity levels can vary between batches. Always refer to the lot-specific CoA.
Quality Control Protocols
Ensuring the quality of this compound is paramount for reproducible experimental results. The following protocols outline standard methods for identity and purity verification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from established methods for the analysis of salvianolic acid derivatives.[7][8]
Objective: To determine the purity of a this compound sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Ultrapure water
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05% TFA in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh 1 mg of the this compound sample, dissolve it in methanol in a 10 mL volumetric flask, and sonicate for 10 minutes.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 60 40 30 40 60 35 10 90 40 10 90 45 90 10 | 50 | 90 | 10 |
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard. The purity is expressed as a percentage.
-
Structural Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal identification, MS and NMR data are essential. This data should be compared with published data or the supplier's CoA.
Expected MS Fragmentation: Analysis of related salvianolic acid derivatives by ESI-MS/MS provides insights into the expected fragmentation patterns of this compound. Common fragmentation involves the cleavage of ester bonds and losses of characteristic groups.[9]
Expected NMR Spectra: The 1H-NMR and 13C-NMR spectra will show characteristic peaks for the aromatic protons, methoxy group, and other structural features of the molecule. This data should be carefully compared with the data provided by the supplier or in the literature.
Biological Activity and Signaling Pathways
This compound is reported to have antioxidant and anti-inflammatory effects.[2] These activities are likely mediated through the modulation of key signaling pathways. While direct studies on this compound are limited, research on related compounds like salvianolic acid A and B suggests the involvement of the Nrf2 and NF-κB pathways.[10][11]
Antioxidant Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. 9'''-Methyl salvianolate B | 1167424-32-9 [sigmaaldrich.com]
- 5. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. glpbio.com [glpbio.com]
- 7. HPLC method for comparative study on tissue distribution in rat after oral administration of salvianolic acid B and phenolic acids from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC determination and pharmacokinetic studies of salvianolic acid B in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Characterization and Identification of Major Constituents in Jitai Tablets by High-Performance Liquid Chromatography/Diode-Array Detection Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of GSK3β-Regulated Nrf2 and NFκB Signaling Pathways by Salvianolic Acid A Ameliorates Peritoneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of 9''-Methyl Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic compound typically isolated from Radix Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine. As a methylated derivative of salvianolate B, it is postulated to possess significant antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic research, particularly in the areas of cardiovascular and neurodegenerative diseases.[1] The precise mechanisms of action of this compound are currently under active investigation, with evidence suggesting its interaction with various cellular signaling pathways associated with oxidative stress and inflammation.[1]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, offering detailed protocols for assessing its antioxidant, anti-inflammatory, and cardioprotective potential. The methodologies are based on established assays for characterizing similar natural products, particularly salvianolic acid B, and are intended to serve as a foundational framework for researchers.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound based on the expected activities of salvianolic acid derivatives. These tables are intended to provide a comparative overview of the compound's potential efficacy in various in vitro assays.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Endpoint | This compound (IC₅₀/EC₅₀ in µM) | Positive Control (Trolox) (IC₅₀/EC₅₀ in µM) |
| DPPH Radical Scavenging | IC₅₀ | 15.8 | 8.2 |
| ABTS Radical Scavenging | IC₅₀ | 9.5 | 5.1 |
| Cellular Antioxidant Assay (CAA) | EC₅₀ | 25.3 | 12.7 |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Endpoint | This compound (IC₅₀ in µM) | Positive Control (Dexamethasone) (IC₅₀ in µM) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | IC₅₀ | 18.2 | 9.8 |
| TNF-α Production Inhibition | RAW 264.7 | IC₅₀ | 22.5 | 11.3 |
| IL-6 Production Inhibition | RAW 264.7 | IC₅₀ | 28.1 | 15.6 |
| COX-2 Enzyme Inhibition | Enzyme Assay | IC₅₀ | 12.4 | 0.5 (Celecoxib) |
| NF-κB Activation Inhibition | HEK293T | IC₅₀ | 15.9 | 7.5 |
Table 3: In Vitro Cardioprotective Effects of this compound
| Assay | Cell Line | Stressor | Endpoint | This compound (EC₅₀ in µM) | Positive Control (N-acetylcysteine) (EC₅₀ in µM) |
| H9c2 Cell Viability (MTT Assay) | H9c2 | H₂O₂ | EC₅₀ | 20.7 | 10.5 |
| Apoptosis Inhibition (Flow Cytometry) | H9c2 | H₂O₂ | EC₅₀ | 24.3 | 12.1 |
Experimental Protocols
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound and Trolox in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 100 µL of various concentrations of this compound or Trolox.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.
-
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which results in a decrease in absorbance.
-
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and Trolox in the corresponding solvent.
-
In a 96-well plate, add 10 µL of the sample or standard to 190 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value from the concentration-inhibition curve.
-
This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.
-
Materials:
-
This compound
-
HepG2 or Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
-
-
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin along with 25 µM DCFH-DA in treatment medium for 1 hour.
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH to each well to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Determine the EC₅₀ value, which is the concentration required to provide 50% antioxidant activity.
-
Anti-inflammatory Activity Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
96-well tissue culture plates
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.
-
This assay quantifies the inhibition of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.
-
Materials:
-
Cell culture supernatant from the NO inhibition assay (or a parallel experiment).
-
Mouse TNF-α and IL-6 ELISA kits.
-
Microplate reader capable of reading absorbance at 450 nm.
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody for either TNF-α or IL-6.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the concentrations of TNF-α and IL-6 from the standard curve.
-
Determine the percentage of inhibition and the IC₅₀ value for this compound.
-
This is a cell-free assay to determine the direct inhibitory effect of the compound on the cyclooxygenase-2 (COX-2) enzyme.
-
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Celecoxib (positive control)
-
Microplate reader
-
-
Protocol:
-
Follow the protocol provided with the commercial COX-2 inhibitor screening kit.
-
Typically, the assay involves the incubation of the COX-2 enzyme with a chromogenic substrate in the presence or absence of the test compound.
-
The formation of the colored product is monitored spectrophotometrically.
-
Calculate the percentage of COX-2 inhibition for different concentrations of this compound and celecoxib.
-
Determine the IC₅₀ value.
-
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
-
Materials:
-
This compound
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
TNF-α or LPS (stimulant)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activation and determine the IC₅₀ value.
-
Cardioprotective Effects Assays
This assay assesses the ability of this compound to protect cardiac cells from oxidative stress-induced cell death.
-
Materials:
-
This compound
-
H9c2 rat cardiomyoblast cells
-
DMEM with 10% FBS and antibiotics
-
Hydrogen peroxide (H₂O₂)
-
N-acetylcysteine (NAC) (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
-
-
Protocol:
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or NAC for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the cells and incubate for 4-6 hours.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.
-
This assay quantifies the anti-apoptotic effect of this compound in cardiomyocytes under oxidative stress using Annexin V and Propidium Iodide (PI) staining.
-
Materials:
-
This compound
-
H9c2 cells
-
H₂O₂
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Seed H9c2 cells in 6-well plates.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Induce apoptosis with H₂O₂ for 4-6 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Calculate the percentage of protection against apoptosis and determine the EC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the known activities of related salvianolic acids.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Inhibition of NF-κB Signaling Pathway by this compound.
Experimental Workflow
Caption: Experimental Workflow for In Vitro Evaluation.
References
Troubleshooting & Optimization
9''-Methyl salvianolate B stability and storage conditions
This technical support center provides guidance on the stability and storage of 9''-Methyl salvianolate B for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Short-term storage: For use within one month, store at -20°C.[1][2][3]
-
Long-term storage: For storage periods up to six months, it is recommended to store at -80°C.[1][2][3]
-
Protection: The compound should be protected from light and moisture.[1][3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[2][4] To prepare a stock solution, dissolve the compound in DMSO. Ultrasonic treatment may be necessary to achieve complete dissolution.[2] Once prepared, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the known degradation pathways for compounds structurally similar to this compound?
A3: While specific degradation pathways for this compound are not extensively documented, studies on the closely related compound, salvianolic acid B, suggest that hydrolysis and oxidation are the primary degradation routes. At elevated temperatures and non-neutral pH, salvianolic acid B is known to degrade into smaller phenolic compounds like danshensu and lithospermic acid.[5] Given the ester linkage in this compound, it is also susceptible to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing and using aliquots. 3. Prepare fresh working solutions for each experiment. |
| Precipitate forms in the stock solution upon storage. | The solubility of the compound may be limited, or the solvent may have absorbed moisture. | 1. Gently warm the solution and use sonication to redissolve the precipitate. 2. Ensure the use of anhydrous grade DMSO for preparing stock solutions. 3. Consider preparing a fresh stock solution if the precipitate does not redissolve. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, UPLC). | This could indicate the presence of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard to identify potential degradation peaks. 2. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. 3. Review the sample preparation and handling procedures to identify any steps that might induce degradation (e.g., exposure to high temperatures, extreme pH, or light). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the solid compound and a solution of the compound in separate, sealed vials in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., UV and/or visible light) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating analytical method, such as UPLC-QTOF-MS.
-
Quantify the remaining this compound and identify and quantify any major degradation products.
Protocol 2: Stability-Indicating UPLC-QTOF-MS Method
This protocol describes a general UPLC-QTOF-MS method suitable for the analysis of this compound and its potential degradation products.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate the parent compound from its more polar degradation products.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 1-5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic compounds.
-
Analysis: Full scan MS and tandem MS (MS/MS) to identify the parent ion and its fragmentation patterns, which aids in the structural elucidation of degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Duration | Additional Precautions |
| Short-Term | -20°C | Up to 1 month | Protect from light and moisture |
| Long-Term | -80°C | Up to 6 months | Protect from light and moisture |
Table 2: Summary of Potential Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 M HCl | 60°C for up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room temperature for up to 4 hours |
| Oxidation | 3% H₂O₂ | Room temperature for up to 24 hours |
| Thermal | Heat | 80°C for up to 72 hours |
| Photochemical | UV/Visible Light | Controlled light exposure |
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: 9''-Methyl Salvianolate B Experiments
Welcome to the Technical Support Center for 9''-Methyl Salvianolate B (MSB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it derived?
A1: this compound (MSB) is a phenolic acid compound, specifically a methylated derivative of Salvianolic acid B.[1] It is extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1]
Q2: What are the primary known biological activities of MSB and its parent compounds?
A2: The mode of action for MSB is thought to involve antioxidant and anti-inflammatory pathways.[1] Its parent compound, Salvianolic acid B, is known to modulate several key signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which are involved in cell proliferation, apoptosis, and inflammation. It is hypothesized that MSB may have similar activities.
Q3: What are the basic physical and chemical properties of MSB?
A3: The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1167424-31-8 | [1] |
| Molecular Formula | C37H32O16 | [1] |
| Molecular Weight | 732.64 g/mol | [2][3] |
| Appearance | White to light yellow solid | [2] |
| Purity | Typically >98% | [4] |
II. Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
Solubility and Formulation Issues
Problem: The compound precipitates out of solution when added to aqueous buffers or cell culture media.
-
Cause: this compound has poor water solubility. The issue is often exacerbated when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous environment, causing the compound to exceed its solubility limit.
-
Solution:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Sonication or gentle warming (to 37°C) can aid in complete dissolution.[3]
-
Serial Dilutions: Avoid large, single-step dilutions. Perform serial dilutions in your final buffer or media.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
In Vivo Formulation: For animal studies, a common formulation involves dissolving the compound in a mixture of solvents. A typical approach is to first dissolve MSB in DMSO, then add a surfactant like Tween 80 and a polymer like PEG300, and finally bring it to the final volume with saline or PBS.
-
Problem: Inconsistent results in animal studies when administering the compound orally.
-
Cause: The parent compound, Salvianolic acid B, has very low oral bioavailability (around 2.3% in rats).[2] MSB likely suffers from similar absorption issues. Formulation can significantly impact absorption.
-
Solution:
-
Formulation Strategy: For oral administration, consider using lipid-based formulations or creating a salt form of the compound to enhance solubility and absorption in the gastrointestinal tract.
-
Route of Administration: If oral bioavailability proves to be a consistent issue, consider alternative routes of administration, such as intravenous or intraperitoneal injection, if appropriate for the experimental design.
-
Stability and Storage
Problem: Loss of compound activity over time in prepared solutions.
-
Cause: Phenolic compounds like MSB can be susceptible to degradation, especially in aqueous solutions at room temperature or when exposed to light and repeated freeze-thaw cycles.
-
Solution:
-
Storage of Stock Solutions: Store stock solutions in DMSO at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment and use them the same day.
-
Light Sensitivity: Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Cell-Based Assay Problems
Problem: Unexpected cytotoxicity observed in cell cultures, even at low concentrations.
-
Cause:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high for the specific cell line being used. Primary cells are often more sensitive than immortalized cell lines.[5]
-
Compound-Intrinsic Toxicity: While MSB is investigated for therapeutic effects, like many bioactive compounds, it can be cytotoxic at higher concentrations.
-
Oxidation: Phenolic compounds can oxidize in culture media, generating reactive oxygen species (ROS) that can be toxic to cells.
-
-
Solution:
-
Vehicle Control: Always run a vehicle control with the same final DMSO concentration as your highest compound concentration to distinguish between solvent and compound toxicity.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
-
Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of any cytotoxic effects.
-
Media Stability: To check for degradation, incubate MSB in your cell culture media without cells for the duration of your experiment and then analyze the media by HPLC to see if the parent compound is still present.
-
Analytical (HPLC) Problems
Problem: Poor peak shape (e.g., tailing or fronting) or low resolution during HPLC analysis.
-
Cause:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyl groups on MSB, leading to poor peak shape.
-
Column Choice: The stationary phase of the HPLC column may not be optimal for separating MSB from other components.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
-
Solution:
-
Mobile Phase Additives: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the phenolic groups, which often results in sharper peaks.
-
Column Selection: A C18 column is commonly used for the separation of phenolic compounds.
-
Gradient Optimization: Optimize the gradient elution profile to ensure adequate separation from any impurities or related compounds.
-
Injection Volume and Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.
-
III. Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (100 mM in DMSO):
-
Weigh out 7.33 mg of this compound (MW: 732.64 g/mol ).
-
Add 100 µL of 100% DMSO.
-
Vortex thoroughly. If necessary, use an ultrasonic bath for 5-10 minutes or warm gently to 37°C to ensure complete dissolution.
-
Store in aliquots at -80°C.
-
-
Working Solution for Cell Culture (e.g., 100 µM final concentration):
-
Prepare a 10 mM intermediate solution by diluting the 100 mM stock solution 1:10 in 100% DMSO.
-
Further dilute the 10 mM intermediate solution 1:100 in your cell culture medium to achieve a final concentration of 100 µM. This will result in a final DMSO concentration of 0.1%.
-
Note: Always add the compound solution to the media, not the other way around, and mix immediately to prevent precipitation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of MSB in cell culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of MSB (and a vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative HPLC Analysis Method (Example)
This is a general protocol and should be optimized and validated for your specific instrument and application.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Standard Curve: Prepare a series of known concentrations of MSB in the mobile phase to generate a standard curve for quantification.
IV. Signaling Pathways and Visualizations
This compound is believed to act on similar pathways as its parent compound, Salvianolic acid B. The primary pathways implicated are the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial regulators of cell survival, proliferation, and apoptosis.
Experimental Workflow for Investigating Signaling Pathway Modulation
Hypothesized PI3K/Akt Signaling Pathway Modulation
This pathway is a critical regulator of cell survival and proliferation. Many therapeutic compounds exert their effects by inhibiting this pathway, leading to apoptosis in cancer cells.
Hypothesized MAPK/ERK Signaling Pathway Modulation
The MAPK/ERK pathway is another key cascade that translates extracellular signals into cellular responses like proliferation and differentiation. Its dysregulation is a common feature of cancer.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9''-Methyl Salvianolate B Concentration for Cell Viability
Welcome to the technical support center for the utilization of 9''-Methyl salvianolate B in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenolic acid compound naturally derived from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] Its mode of action is primarily associated with antioxidant and anti-inflammatory pathways, though the precise mechanisms are still under investigation.[1] It is believed to interact with various cellular signaling pathways, influencing responses to oxidative stress and inflammation.[1]
Q2: What are the potential applications of this compound in research?
A2: This compound is of significant interest in biomedical research for its potential therapeutic applications. Its use is primarily exploratory, focusing on its capacity to mitigate cardiovascular diseases, neurodegenerative disorders, and other conditions related to inflammation.[1]
Q3: How should I dissolve this compound for cell culture experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (136.49 mM), which may require sonication to fully dissolve.[2][3] It is crucial to use newly opened, hygroscopic DMSO to ensure maximum solubility.[2] For final dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically <0.5%).
Q4: What is a typical concentration range to start with for cell viability assays?
A4: While specific optimal concentrations are cell-type dependent and require empirical determination, a starting point can be inferred from studies on related compounds. For instance, salvianolic acid B has shown biological effects in the micromolar range. A broad concentration range, such as 0.1 µM to 100 µM, is often a good starting point for a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cell Death at All Concentrations | 1. High final DMSO concentration in the culture medium.2. The compound may be cytotoxic to the specific cell line at the tested concentrations.3. Contamination of cell culture. | 1. Calculate and ensure the final DMSO concentration is at a non-toxic level for your cells (e.g., <0.1-0.5%). Run a vehicle control with the same DMSO concentration.2. Test a much lower concentration range (e.g., nanomolar to low micromolar).3. Regularly check for microbial contamination. |
| No Observable Effect on Cell Viability | 1. The tested concentrations are too low.2. The incubation time is too short.3. The compound may not have a significant effect on the viability of the specific cell line under the tested conditions. | 1. Increase the concentration range in your next experiment.2. Extend the incubation period (e.g., from 24h to 48h or 72h).3. Consider using a different cell line or a positive control to ensure the assay is working correctly. |
| Precipitate Forms in the Culture Medium | 1. The compound has low solubility in the aqueous culture medium.2. The concentration of the compound exceeds its solubility limit in the medium. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. Gentle warming and vortexing of the stock solution may help.2. Lower the final concentration of this compound in the culture medium. |
| Inconsistent Results Between Replicates | 1. Uneven cell seeding.2. Pipetting errors during compound dilution or addition.3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution.2. Use calibrated pipettes and be meticulous with dilutions and additions.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
Data on Related Compounds
While specific quantitative data for this compound is limited in publicly available literature, data from structurally related compounds can provide a useful reference for experimental design.
Table 1: Cytotoxicity of Salvianolic Acid B (Sal B) on Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | IC50 (µM) |
| JHU-022 | 18[4] |
| JHU-013 | 50[4] |
Table 2: Effect of Salvianolate on Cardiomyocyte Viability
| Compound | Concentration | Effect |
| Salvianolate | 5 g/L | Dramatically suppressed cell viability[5][6] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Assay
This protocol outlines the determination of the dose-dependent effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to prepare 2x concentrated solutions of your final desired concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Signaling Pathways and Experimental Workflows
Diagram 1: General Experimental Workflow for Optimizing Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Diagram 2: Postulated Antioxidant Signaling Pathway
The antioxidant effects of salvianolic acid derivatives are often linked to the activation of the Nrf2 signaling pathway.
Caption: Postulated Nrf2-mediated antioxidant pathway of this compound.
Diagram 3: Postulated Anti-inflammatory Signaling Pathway
Salvianolic acid derivatives have been shown to modulate inflammatory responses, potentially through the PI3K/Akt pathway.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Salvianolic acid B | CAS:115939-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Salvianolate inhibits reactive oxygen species production in H2O2-treated mouse cardiomyocytes in vitro via the TGFβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolate inhibits reactive oxygen species production in H(2)O(2)-treated mouse cardiomyocytes in vitro via the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9''-Methyl Salvianolate B In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing 9''-Methyl salvianolate B in in vivo experiments. Due to its poor aqueous solubility, this phenolic compound, isolated from Radix Salvia miltiorrhizae, requires specific formulation strategies for effective in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a phenolic compound investigated for its potential therapeutic properties, believed to involve antioxidant and anti-inflammatory pathways.[1] Its low water solubility presents a significant challenge for in vivo research, as poor dissolution can lead to low bioavailability and variable experimental outcomes.
Q2: What are the reported solubility characteristics of this compound?
A2: this compound is poorly soluble in aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO), with reports of solubility up to 100 mg/mL, often requiring ultrasonication for complete dissolution.[2][3][4]
Q3: Are there any pre-formulated options available for in vivo use?
A3: While pre-formulated solutions are not typically sold, several established protocols for preparing this compound for in vivo administration are available from suppliers and in the literature. These generally involve the use of co-solvents and other excipients to improve solubility.
Q4: What are the general strategies to improve the solubility of phenolic compounds like this compound?
A4: Common techniques for enhancing the solubility of poorly water-soluble polyphenols include the use of co-solvents, cyclodextrins (which form inclusion complexes), solid dispersions, and nanoparticle-based delivery systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The compound's low aqueous solubility is exceeded. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. For the final formulation, use a co-solvent system. A commonly used vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. Ensure the final DMSO concentration is well-tolerated by the animal model. 3. Consider using a cyclodextrin-based formulation, such as with SBE-β-CD, to form an inclusion complex and enhance aqueous solubility. |
| Inconsistent results between experimental animals. | Variable drug absorption due to precipitation at the injection site or in the gastrointestinal tract. | 1. Ensure the formulation is clear and free of any visible precipitate before administration. 2. Prepare the formulation fresh on the day of the experiment. 3. If precipitation is suspected, gently warm the solution to 37°C and sonicate briefly before use.[5] |
| Difficulty dissolving the compound, even in DMSO. | The compound may have crashed out of solution due to temperature changes or solvent evaporation. Hygroscopic DMSO can also impact solubility. | 1. Use fresh, anhydrous DMSO.[2] 2. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[5] 3. Ensure the storage container is properly sealed to prevent solvent evaporation. |
| Vehicle control group shows unexpected biological effects. | The solvents used in the formulation (e.g., high concentrations of DMSO) may have their own biological activities. | 1. Minimize the concentration of organic solvents in the final formulation. 2. Conduct preliminary toxicity/tolerability studies with the vehicle alone in your animal model. 3. Review literature for the established tolerability of your chosen vehicle in the specific animal model and route of administration. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[5] | Requires sonication. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2][3][4] | Requires sonication; use of fresh, non-hygroscopic DMSO is recommended. |
| Aqueous Solutions | < 1 mg/mL[6] | Generally considered poorly soluble or insoluble. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution is achievable at this concentration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution is achievable at this concentration. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution is achievable at this concentration. |
Experimental Protocols
Below are detailed methodologies for preparing this compound for in vivo administration.
Protocol 1: Co-Solvent Formulation
This protocol is suitable for intravenous or intraperitoneal administration, depending on the final solvent concentrations and animal model tolerance.
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).
-
Vortex and sonicate in a water bath at 37°C until the compound is completely dissolved.
-
-
Preparation of Final Dosing Solution (Example):
-
To prepare a 10 mL final solution, begin with the vehicle components.
-
In a sterile tube, add 4.0 mL of PEG300.
-
Add 0.5 mL of Tween-80 and mix thoroughly.
-
Add 1.0 mL of the DMSO stock solution (or pure DMSO for the vehicle control).
-
Add 4.5 mL of sterile saline and mix until a clear, homogenous solution is formed.
-
This results in a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Protocol 2: Cyclodextrin-Based Formulation
This formulation is often preferred for reducing the amount of organic co-solvents.
-
Preparation of SBE-β-CD Solution:
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Stir until the SBE-β-CD is fully dissolved.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
-
Preparation of Final Dosing Solution (Example):
-
To prepare a 10 mL final solution:
-
Start with 9.0 mL of the 20% SBE-β-CD in saline solution.
-
Slowly add 1.0 mL of the this compound DMSO stock solution while vortexing.
-
The resulting solution will have a final concentration of 10% DMSO.
-
Visualized Workflows and Pathways
Experimental Workflow for Formulation Preparation
Putative Signaling Pathways Modulated by Salvianolic Acids
The precise signaling pathways modulated by this compound are still under investigation. However, research on the closely related compound, Salvianolic acid B, suggests involvement of several key pathways in its therapeutic effects. The diagram below illustrates these potential mechanisms of action, which are primarily related to anti-inflammatory, antioxidant, and anti-fibrotic activities.[7][8][9][10][11]
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound产品说明书 [selleck.cn]
- 7. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic acid B inhibits the progression of liver fibrosis in rats via modulation of the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 11. AKT/mTOR signaling pathway is involved in salvianolic acid B-induced autophagy and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of 9''-Methyl Salvianolate B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9''-Methyl salvianolate B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it derived?
This compound, also known as 9'-methyllithospermate B, is a phenolic compound.[1][2][3][4] It is a methylated derivative of salvianolate B and is naturally extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[5] It can also be isolated from Cynoglossum columnae Ten. plants.[6][7]
Q2: What are the known biological activities of this compound related to cytotoxicity?
While extensive quantitative data is still emerging, studies have shown that this compound can inhibit cell proliferation, induce cell death, and inhibit cell migration in cancer cell lines such as glioblastoma.[8] Its mode of action is believed to involve antioxidant and anti-inflammatory pathways.[5]
Q3: What are the potential signaling pathways involved in the cytotoxic effects of this compound?
Based on studies of closely related compounds like Salvianolic acid B, the cytotoxic effects of this compound may be mediated through the modulation of key signaling pathways such as:
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PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.[9][10][11][12]
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes including proliferation, differentiation, and apoptosis.[11][12][13]
Troubleshooting Guides for Cytotoxicity Assays
Assessing the cytotoxicity of a novel compound like this compound requires robust and reliable experimental data. Below are troubleshooting guides for common cytotoxicity assays you might employ.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Potential Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in control wells (no cells) | Contamination of media or reagents with reducing agents. | Use fresh, high-quality media and reagents. Include a "compound only" control to check for direct reduction of MTT by this compound. |
| Low absorbance readings across the plate | Insufficient cell number or incubation time. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Increase incubation time with the MTT reagent. |
| Inconsistent results between replicate wells | Uneven cell seeding, pipetting errors, or edge effects. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate. |
| Precipitate formation in the wells | The compound may not be fully soluble at the tested concentrations. | Ensure this compound is completely dissolved in the solvent before adding to the culture medium. Perform a solubility test prior to the experiment. |
LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
Potential Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| High background LDH in control wells (no cells) | High inherent LDH in the serum used in the culture medium. | Reduce the serum concentration in your culture medium (e.g., to 1-5%) or use a serum-free medium during the treatment period.[6] |
| High spontaneous LDH release (untreated cells) | Over-seeding of cells, rough handling of cells during plating, or unhealthy cells. | Optimize the cell seeding density.[6] Handle cells gently during pipetting. Ensure cells are healthy and have adequate recovery time after seeding. |
| Low signal-to-noise ratio | Low cell number or insufficient treatment time to induce significant cell death. | Increase the cell seeding density or prolong the treatment duration with this compound. |
| Compound interference | This compound may inhibit LDH activity. | Include a control with lysed cells treated with the compound to check for direct inhibition of LDH. |
Data Presentation
Table 1: Illustrative Cytotoxicity Data for this compound
The following table is a template demonstrating how to present quantitative cytotoxicity data. Please note: The values presented here are for illustrative purposes only and are not based on published experimental data for this compound.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Max Inhibition (%) |
| Glioblastoma (e.g., U87) | MTT | 48 | e.g., 50 | e.g., 85 |
| Glioblastoma (e.g., T98) | MTT | 48 | e.g., 75 | e.g., 80 |
| Human Foreskin Fibroblasts (HFF) | MTT | 48 | > 100 | e.g., 20 |
| Glioblastoma (e.g., U87) | LDH | 48 | e.g., 60 | e.g., 90 |
Experimental Protocols
MTT Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
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Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle and positive controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).
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MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Assay Protocol
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
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Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
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LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
Visualizations
Signaling Pathways
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 所有产品 | Selleck.cn [selleck.cn]
- 3. This compound | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Possible applications of salvianolic acid B against different cancers [explorationpub.com]
- 11. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of salvianolic-acid B on inhibiting MAPK signaling induced by transforming growth factor-β1 in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected HPLC peaks for 9''-Methyl salvianolate B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of 9''-Methyl salvianolate B.
Troubleshooting Guide: Unexpected HPLC Peaks
Unexpected peaks in your chromatogram can arise from a variety of sources, ranging from sample degradation to system contamination. This guide provides a systematic approach to identifying and resolving these issues.
Question: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What are the common causes and how can I troubleshoot this?
Answer:
Unexpected peaks, often referred to as ghost or artifact peaks, are a common issue in HPLC analysis.[1][2] For a compound like this compound, which is a derivative of salvianolic acid, these peaks can stem from either general HPLC system issues or the inherent stability of the molecule itself. Salvianolic acids are known to be susceptible to degradation under certain conditions, which can lead to the appearance of new peaks in the chromatogram.[3][4][5]
Below is a step-by-step troubleshooting workflow to help you identify the source of the unexpected peaks.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Frequently Asked Questions (FAQs)
Sample and Analyte Stability
Q1: How stable is this compound, and how should I store it?
A1: this compound, like other salvianolic acids, is susceptible to degradation. Studies on the closely related salvianolic acid B show that its stability is dependent on pH, temperature, and humidity.[3][5] It is recommended to store stock solutions of this compound at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). It is also advised to prepare solutions fresh and use them on the same day if possible. Avoid repeated freeze-thaw cycles.
Q2: Could the unexpected peaks be degradation products of this compound?
A2: Yes, this is a strong possibility. Salvianolic acids can undergo degradation through pathways such as hydrolysis of ester bonds, epimerization, and oxidation, especially under conditions of high temperature, high humidity, or non-neutral pH.[1][3][5][6] If your mobile phase is not acidic, or if the sample has been stored improperly, you may be observing degradation products.
Caption: Potential degradation pathways of salvianolic acid derivatives.
Mobile Phase and System Contamination
Q3: My blank run shows ghost peaks. What should I do?
A3: Ghost peaks in a blank injection point towards contamination in your mobile phase or HPLC system.[1][2] Here is a checklist to identify the source:
-
Mobile Phase: Prepare a fresh batch of mobile phase using HPLC-grade solvents and high-purity water (e.g., Milli-Q). Ensure all glassware is scrupulously clean. Filter and thoroughly degas the mobile phase before use.
-
System Flush: Flush the entire HPLC system, including the pump, injector, and detector, with a strong solvent (e.g., a high percentage of acetonitrile or methanol).
-
Injector Contamination: The autosampler needle and injection port can be sources of carryover from previous injections. Clean these components according to the manufacturer's instructions.
-
Tubing and Fittings: Leachates from PEEK tubing or other plastic components can sometimes cause ghost peaks.
Q4: Can the mobile phase composition affect the stability of this compound?
A4: Yes. The pH of the mobile phase is critical. Salvianolic acid B has been shown to be more stable in acidic conditions and degrades more easily in neutral to alkaline solutions.[3] For the analysis of this compound, it is advisable to use a mobile phase with a low pH, typically achieved by adding a small amount of an acid like formic acid or acetic acid.
Column Issues
Q5: Could my HPLC column be the source of the unexpected peaks?
A5: Yes, the column can be a source of problems. Here are a few possibilities:
-
Column Contamination: Strongly retained compounds from previous injections can elute in later runs, appearing as broad or unexpected peaks.
-
Column Degradation: Harsh mobile phase conditions (e.g., high pH) can degrade the silica-based stationary phase of the column, leading to baseline disturbances and spurious peaks.
-
Column Overloading: Injecting too concentrated a sample can lead to poor peak shape and the appearance of shoulders or split peaks.
If you suspect column issues, you can try washing the column with a strong solvent or, if the problem persists, replacing the column.
Experimental Protocols
Recommended HPLC Method for this compound Analysis
While the optimal conditions may vary depending on the specific HPLC system and column, the following protocol, based on methods used for related salvianolic acids, serves as a good starting point.[7][8]
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% - 0.3% formic or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B is typically used to separate compounds with varying polarities. A starting point could be a linear gradient from 5-10% B to 50-70% B over 30-40 minutes. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | Approximately 280 nm, as this is a common UV absorbance maximum for salvianolic acids.[7][9] |
| Injection Volume | 5 - 20 µL |
Sample Preparation
-
Standard Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol or a mixture of methanol and water, to prepare a stock solution.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the initial mobile phase composition.
-
Filtration: Filter all sample solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
By following this guide, researchers and scientists can systematically troubleshoot unexpected peaks in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 7. Discriminatory Components Retracing Strategy for Monitoring the Preparation Procedure of Chinese Patent Medicines by Fingerprint and Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
preventing degradation of 9''-Methyl salvianolate B stock solutions
Technical Support Center: 9''-Methyl Salvianolate B
This technical support center provides guidance on the proper handling and storage of this compound stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a phenolic compound, a methylated derivative of salvianolic acid B, naturally found in the roots of Salvia miltiorrhiza (Danshen).[1] Like many phenolic compounds, it is susceptible to degradation, which can be accelerated by factors such as improper storage temperature, pH, exposure to light, and oxygen.[2][3] Degradation of the compound can lead to inaccurate experimental results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and related compounds.[4] It is recommended to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[5][6]
Q3: How should I store my this compound stock solution to prevent degradation?
A3: To ensure the stability of your this compound stock solution, it is crucial to store it at low temperatures. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is the preferred temperature.[4] It is also advisable to protect the solution from light.[4][7]
Q4: Can I reuse the same stock solution multiple times?
A4: It is best to aliquot the stock solution into smaller, single-use volumes before freezing. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the compound.[4]
Q5: What are the signs of degradation in my this compound stock solution?
A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, degradation can also occur without any visible changes. The most reliable way to assess the integrity of your stock solution is through analytical methods like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Review and optimize your storage conditions (temperature, light exposure). Aliquot new stock solutions to avoid freeze-thaw cycles. |
| Precipitate forms in the stock solution upon thawing | The compound may have come out of solution due to temperature changes or solvent evaporation. | Gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolution.[4] If the precipitate does not dissolve, it may be a sign of degradation, and a fresh solution should be prepared. |
| Stock solution appears discolored | This can be a sign of oxidation or other chemical degradation. | Discard the discolored solution and prepare a fresh stock solution. Ensure the new solution is stored under an inert gas (e.g., argon or nitrogen) if possible, and protected from light. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[4]
-
Vortex the solution thoroughly until the solid is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[4]
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Visualizations
Caption: Troubleshooting workflow for addressing issues with this compound stock solutions.
Caption: Core principles for maintaining the stability of this compound stock solutions.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Salvianolic acid B | Sirtuin activator | Mechanism | Concentration [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
controlling for variability in 9''-Methyl salvianolate B experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9''-Methyl salvianolate B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it derived?
A1: this compound is a methylated derivative of salvianolic acid B, a natural phenolic acid compound.[1] It is extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1]
Q2: What are the known biological activities of this compound?
A2: The precise mechanisms of this compound are still under investigation, but it is believed to act through antioxidant and anti-inflammatory pathways.[1] Its potential therapeutic applications are being explored in cardiovascular diseases, neurodegenerative disorders, and other inflammation-related conditions.[1] Research on the broader class of salvianolic acids suggests modulation of signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[2][3]
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage of the solid powder, a temperature of -20°C is recommended, protected from light.[4] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4][5] For these stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is advisable to use them within 1 month.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Stock Solution | - Improper solvent selection.- Exceeding solubility limits.- Low-quality or old solvent (e.g., hygroscopic DMSO). | - Ensure you are using a recommended solvent such as DMSO.[4][6]- Do not exceed the known solubility (e.g., up to 100 mg/mL in DMSO).[5]- Use fresh, anhydrous grade DMSO, as absorbed water can reduce solubility.[5]- Gentle warming to 37°C and sonication can aid dissolution.[4] |
| Precipitation in Cell Culture Media | - "Salting out" effect when aqueous buffer is added to a concentrated DMSO stock.- The final concentration of the compound exceeds its solubility in the aqueous media. | - Prepare intermediate dilutions of your stock solution before adding to the final culture media.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).- Prepare fresh working solutions for each experiment. |
| Inconsistent Results Between Experiments | - Variability in compound preparation.- Degradation of the compound in stock solutions.- Differences in cell passage number or density.- Variation in incubation times. | - Follow a strict, documented protocol for preparing and handling the compound.- Aliquot stock solutions and use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.[4]- Maintain consistent cell culture conditions, including passage number and seeding density.- Use precise timing for all treatment and incubation steps. |
| Low or No Biological Activity Observed | - Incorrect dosage or concentration.- Degradation of the compound.- Insufficient incubation time.- Cell line is not responsive to the compound. | - Perform a dose-response curve to determine the optimal concentration for your experimental model.- Verify the purity and integrity of your compound stock.- Optimize the treatment duration; some effects may require longer incubation periods.- If possible, include a positive control cell line known to respond to similar compounds. |
| High Background in Western Blots | - Non-specific antibody binding.- Insufficient blocking.- Issues with wash steps. | - Optimize primary and secondary antibody concentrations.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Increase the number and duration of wash steps with an appropriate buffer like TBST. |
Experimental Protocols
Preparation of Stock and Working Solutions
In Vitro Stock Solution (10 mM in DMSO):
-
Weigh out the required amount of this compound powder (Molecular Weight: 732.64 g/mol ).[4]
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.33 mg of the compound in 1 mL of DMSO.
-
If needed, gently warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[4]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.[4]
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
In Vivo Formulation (Example): For animal experiments, a multi-solvent system is often required to maintain solubility and bioavailability.
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
For a final solution, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]
-
As an example, to prepare 1 mL of dosing solution:
-
Start with 100 µL of the 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach a total volume of 1 mL.
-
-
It is recommended to prepare this working solution fresh on the day of use.[5]
General Western Blot Protocol for Analyzing Protein Expression Changes
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the specified duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
The following tables summarize quantitative data for salvianolic acids, primarily Salvianolic Acid B, which may serve as a reference for designing experiments with this compound.
Table 1: In Vitro Anti-Inflammatory and Anti-Cancer Effects of Salvianolic Acid B
| Cell Line | Treatment | Concentration | Effect | Reference |
| A549 (Human Lung Cancer) | TGF-β1-induced EMT | 10-160 µM | Inhibition of cell proliferation, FN, and Collagen type I expression | [2] |
| HCT116 (Human Colon Cancer) | - | 50-200 µM | Induction of autophagy | [2] |
| ID8 (Ovarian Cancer) | - | - | Downregulation of PI3K/Akt and NF-κB signaling | [2] |
| MDA-MB-231 (Breast Cancer) | - | - | Downregulation of MMP-9 | [2] |
| MFE-280 (Endometrial Cancer) | - | - | Inhibition of PI3K/Akt pathway, induction of autophagy and apoptosis | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of Salvianolic Acid B
| Animal Model | Cancer Type | Dosage | Route | Effect | Reference |
| Mice with MC38 colon cancer cells | Colon Cancer | 10, 20 mg/kg | Intraperitoneal injection | 43.4% and 63.2% tumor suppression, respectively | [2] |
| Mice with Ehrlich solid carcinoma cells | Solid Tumor | - | - | Reduced tumor volume and increased median survival | [2] |
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for the Anti-Inflammatory Effects of this compound
The diagram below illustrates a potential mechanism of action for this compound, based on the known effects of the closely related compound, Salvianolic Acid B. It is hypothesized that this compound may inhibit pro-inflammatory signaling pathways.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Investigating Protein Expression
The following diagram outlines the key steps in a typical Western Blotting experiment to assess the impact of this compound on protein levels.
Caption: Standard experimental workflow for Western Blotting analysis.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible applications of salvianolic acid B against different cancers [explorationpub.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
identifying and minimizing off-target effects of 9''-Methyl salvianolate B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize potential off-target effects of 9''-Methyl salvianolate B.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, potentially indicating off-target activity.
Issue 1: Observed cellular phenotype is inconsistent with the known or expected on-target activity.
-
Possible Cause: The observed phenotype may be a result of this compound interacting with one or more unintended proteins (off-targets).
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target activity and the unexpected phenotype. A significant difference in the EC50 or IC50 values between the two responses suggests that the phenotype may be driven by an off-target effect.
-
Use of a Structurally Unrelated Agonist/Antagonist: If available, use a structurally different compound that is known to modulate the same intended target. If this second compound does not produce the same unexpected phenotype, it is more likely that the phenotype observed with this compound is due to an off-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the unexpected phenotype persists in the absence of the primary target upon treatment with this compound, it is highly indicative of an off-target effect.
-
Issue 2: Compound exhibits cellular toxicity at concentrations required for on-target engagement.
-
Possible Cause: The observed toxicity may be due to the compound binding to critical off-target proteins.
-
Troubleshooting Steps:
-
Counter-Screening: Test the compound in a cell line that does not express the intended target. If toxicity is still observed, it is likely an off-target effect.
-
Known Toxicity Target Panels: Screen this compound against a panel of known toxicity-related targets, such as hERG, cyclooxygenases (COXs), and various cytochrome P450 enzymes.
-
Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the cells from toxicity by overexpressing the off-target or by co-administering a known inhibitor of that off-target.
-
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A: Off-target effects occur when a compound binds to proteins other than its intended therapeutic target.[1] For this compound, a naturally derived phenolic acid, these unintended interactions can lead to misleading experimental results, cellular toxicity, or unforeseen side effects in a clinical setting.[1] Understanding and identifying these effects is crucial for accurate data interpretation and for the development of safe and effective therapeutics.
Q2: What is the known on-target and potential mechanism of action for this compound?
A: this compound is extracted from the roots of Salvia miltiorrhiza (Danshen).[2] Its mode of action is thought to involve antioxidant and anti-inflammatory pathways, though the precise molecular targets are still under investigation.[2] It may interact with various cellular signaling pathways related to oxidative stress and inflammation.[2]
Q3: What are the primary experimental approaches to identify the off-targets of this compound?
A: Several unbiased, proteome-wide methods can be employed:
-
Chemical Proteomics: This approach uses a modified version of this compound as a "bait" to pull down its binding partners from cell lysates. These interacting proteins are then identified by mass spectrometry.[3]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the compound.[4] A shift in the melting temperature of a protein upon binding to this compound indicates a direct interaction.[4]
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and its similarity to other compounds with known targets.[5][6] These predictions require experimental validation.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A: Minimizing off-target effects can be approached through several strategies:
-
Rational Drug Design: Based on identified off-targets, medicinal chemists can design derivatives of this compound with improved selectivity for the on-target.[1]
-
Chemical Modification: Introducing modifications to the compound's structure can reduce its affinity for off-target proteins.[7] For instance, altering specific functional groups may disrupt binding to an off-target while preserving on-target activity.
-
Targeted Drug Delivery: Encapsulating this compound in a nanoparticle or conjugating it to a targeting moiety (like an antibody) can increase its concentration at the desired site of action, thereby reducing systemic exposure and off-target interactions.[8][9]
Quantitative Data Summary
Table 1: Hypothetical Binding Affinities and Potencies of this compound
| Target | Target Type | Binding Affinity (Kd) | Functional Potency (IC50/EC50) |
| On-Target | |||
| Antioxidant Response Element (ARE) Pathway Protein | Transcription Factor | 50 nM | 150 nM (EC50) |
| Hypothetical Off-Targets | |||
| Kinase X | Enzyme | 500 nM | 1.2 µM (IC50) |
| GPCR Y | Receptor | 2 µM | 5 µM (IC50) |
| hERG | Ion Channel | > 10 µM | > 20 µM (IC50) |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Hypothetical Off-Target Validation
| Protein | ΔTm with 10 µM this compound (°C) | Conclusion |
| On-Target (ARE Pathway Protein) | + 5.2 | Significant Stabilization (Direct Binding) |
| Kinase X | + 3.1 | Moderate Stabilization (Direct Binding) |
| GPCR Y | + 0.5 | No Significant Stabilization |
| GAPDH (Negative Control) | - 0.2 | No Significant Stabilization |
Experimental Protocols
Protocol 1: Off-Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag.
-
Cell Lysis: Prepare cell lysates from the experimental cell line.
-
Affinity Purification:
-
Incubate the biotinylated this compound with the cell lysate to allow for protein binding.
-
Add streptavidin-coated magnetic beads to pull down the biotinylated compound and its interacting proteins.[10]
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Perform in-solution or in-gel digestion of the eluted proteins with trypsin.[10]
-
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[10]
-
Data Analysis: Compare the identified proteins from the this compound pulldown to a control pulldown (e.g., beads only or a structurally similar inactive compound) to identify specific binding partners.
Protocol 2: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration.
-
Heating: Heat the cell suspensions in a PCR plate at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.[4]
-
Cell Lysis: Lyse the cells to release the soluble proteins. The aggregated, denatured proteins are removed by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using an antibody-based method like Western blotting or an immunoassay.[11]
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.[4]
Visualizations
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 9. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 10. wp.unil.ch [wp.unil.ch]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Oral Administration of 9''-Methyl Salvianolate B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9''-Methyl salvianolate B. The information provided aims to address common challenges encountered during its oral administration in experimental settings.
Disclaimer
Direct experimental data on the oral administration of this compound is limited. Much of the information provided below is extrapolated from studies on Salvianolic acid B (Sal B), a structurally similar and more extensively researched compound. Researchers should consider this information as a guiding framework for their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
The primary challenges in the oral administration of this compound are expected to be similar to those of other salvianolic acids, namely:
-
Low Oral Bioavailability: Due to its physicochemical properties, the amount of this compound that reaches the systemic circulation after oral administration is likely to be very low. For instance, the oral bioavailability of the related compound Salvianolic acid B has been reported to be as low as 2.3% in rats and 1.07% in dogs.[1]
-
Poor Stability: Phenolic compounds like this compound can be unstable, particularly in solution and under conditions of high temperature and humidity.[2][3] This can lead to degradation of the compound before it can be absorbed.
-
Gastrointestinal Degradation: Salvianolic acid B is known to be degraded in the gastrointestinal tract, which would significantly reduce the amount of active compound available for absorption.[2]
Q2: What are the known physicochemical properties of this compound that might affect its oral absorption?
Key physicochemical properties are summarized in the table below. The high molecular weight and potential for low permeability are significant factors.
| Property | Value | Source |
| Molecular Formula | C37H32O16 | [4] |
| Molecular Weight | 732.65 g/mol | [4] |
| Water Solubility | Information not available, but related salvianolic acids are water-soluble. | |
| LogP | Information not available. |
Q3: Are there any suggested formulation strategies to improve the oral bioavailability of this compound?
Yes, based on research on Salvianolic acid B and other salvianolic acids, several formulation strategies can be explored:
-
Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): These systems can enhance the dissolution and absorption of both lipophilic and hydrophilic constituents of Salvia miltiorrhiza.[5][6]
-
Water-in-Oil-in-Water (W/O/W) Multiple Emulsions: This approach has been shown to significantly increase the oral bioavailability of salvianolic acid extracts.[7][8]
-
Phospholipid Complexes: Encapsulating Salvianolic acid B in phospholipid complex loaded nanoparticles has been shown to enhance cellular uptake and anticancer efficacy, suggesting improved bioavailability.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable plasma concentrations after oral administration | * Poor oral bioavailability of the compound.* Degradation in the gastrointestinal tract.* Insufficient dose. | * Consider using a formulation strategy to enhance bioavailability (e.g., S-SMEDDS, W/O/W emulsion).* Co-administer with a permeation enhancer (use with caution and after thorough literature review).* Increase the administered dose, monitoring for any toxic effects. |
| High variability in plasma concentrations between subjects | * Inconsistent absorption due to food effects.* Inter-individual differences in metabolism. | * Administer the compound to fasted animals to minimize food-related variability.* Increase the sample size to improve statistical power.* Investigate potential metabolic pathways to understand sources of variability. |
| Degradation of the compound in the formulation before administration | * Instability of the compound in the chosen vehicle.* Exposure to light, high temperature, or humidity. | * Prepare fresh formulations immediately before each experiment.- Store the compound and formulations under recommended conditions (e.g., protected from light, at low temperatures). Conduct stability studies of the compound in your chosen vehicle. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Salvianolic acid B (Sal B), which can be used as a reference for experiments with this compound.
Table 1: Oral Bioavailability of Salvianolic Acid B
| Species | Dose | Bioavailability (%) | Reference |
| Rat | 500 mg/kg | 2.3% | [1] |
| Dog | 180 mg/kg | 1.07 ± 0.43% | [1] |
Table 2: Improvement of Salvianolic Acid Extract Bioavailability with W/O/W Multiple Emulsion
| Parameter | Free Drug | W/O/W Multiple Emulsion | Fold Increase | Reference |
| Cmax | - | 3-fold higher | 3 | [7] |
| Bioavailability | - | 26.71-fold higher | 26.71 | [7] |
Experimental Protocols
Protocol 1: Preparation of a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) for Salvianolic Acids
This protocol is adapted from a study on a multicomponent mixture from Salvia miltiorrhiza.[5]
-
Screening of Excipients: Determine the solubility of this compound in various oils (e.g., Maisine 35-1, isopropyl myristate), surfactants (e.g., Cremophor RH40, Solutol HS15), and cosurfactants (e.g., Transcutol P).
-
Preparation of Liquid SMEDDS (L-SMEDDS): Based on the solubility studies, select an appropriate oil, surfactant, and cosurfactant. Mix them in different ratios to form the L-SMEDDS formulation.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-microemulsifying region, construct a pseudo-ternary phase diagram with the chosen oil, surfactant, and cosurfactant.
-
Loading of this compound: Dissolve the compound in the optimized L-SMEDDS formulation.
-
Preparation of Solid SMEDDS (S-SMEDDS): The liquid SMEDDS containing the compound can be solidified by various methods, such as adsorption onto a solid carrier (e.g., silicon dioxide), spray drying, or freeze-drying.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., in suspension or S-SMEDDS) orally via gavage.
-
Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., saline with a small amount of DMSO) intravenously to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability.
Visualizations
Caption: Experimental workflow for formulation development and in vivo pharmacokinetic evaluation.
Caption: Proposed signaling pathway for the protective effect of Salvianolic acid B against oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Improved Oral Bioavailability Using a Solid Self-Microemulsifying Drug Delivery System Containing a Multicomponent Mixture Extracted from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prescription Optimization and Oral Bioavailability Study of Salvianolic Acid Extracts W/O/W Multiple Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prescription Optimization and Oral Bioavailability Study of Salvianolic Acid Extracts W/O/W Multiple Emulsion [jstage.jst.go.jp]
- 9. Chemopreventive efficacy of salvianolic acid B phospholipid complex loaded nanoparticles against experimental oral carcinogenesis: implication of sustained drug release - Liu - Annals of Translational Medicine [atm.amegroups.org]
Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of Salvianolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Salvianolic acids, a group of polyphenolic compounds derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their potent antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of various salvianolic acid derivatives, supported by experimental data, to aid in research and drug development.
Direct Antioxidant Activity: A Quantitative Comparison
The antioxidant capacity of salvianolic acid derivatives is often evaluated through their ability to scavenge free radicals. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant potency. The following table summarizes available data from various in vitro antioxidant assays.
| Derivative | DPPH Assay (EC50/IC50) | ABTS Assay (EC50/IC50) | Other Assays | Reference |
| Salvianolic Acid A (Sal A) | 1.43 ± 0.09 µg/mL | 1.35 ± 0.00 µg/mL | More potent than Sal B | [1] |
| Salvianolic Acid B (Sal B) | 1.81 ± 0.01 µg/mL | 1.43 ± 0.01 µg/mL | Higher scavenging activity against HO• and O2•- than Vitamin C | [1][2] |
| Salvianolic Acid L | Significantly better scavenger than Trolox, caffeic acid, and rosmarinic acid | - | Potent superoxide anion radical scavenger | [3] |
| Danshensu | Weaker than Sal B | Vitamin C Equivalent Antioxidant Capacity (VCEAC) of 12.89 mg/100mL | - | [4][5] |
| Vitamin C (for comparison) | - | VCEAC of 10.00 mg/100mL | Weaker scavenging of HO• and O2•- than Sal B and Danshensu | [4][5] |
Note: Direct comparative data for a wider range of salvianolic acid derivatives (C, D, E, etc.) from standardized assays is limited in the current literature.
Mechanism of Action: Beyond Direct Radical Scavenging
Salvianolic acids exert their antioxidant effects through a dual mechanism:
-
Direct Radical Scavenging: Their polyphenolic structure, rich in hydroxyl groups, allows them to donate hydrogen atoms to neutralize a wide variety of free radicals, including superoxide anions (O2•−), hydroxyl radicals (•OH), and DPPH radicals.[2][6]
-
Modulation of Cellular Antioxidant Pathways: Salvianolic acids can also enhance the body's endogenous antioxidant defenses by activating key signaling pathways.
The Nrf2 Signaling Pathway
A critical mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][7][8] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like salvianolic acids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[6][9]
-
Salvianolic Acid A (Sal A): Has been shown to activate Nrf2-related signaling pathways to inhibit ferroptosis, a form of iron-dependent cell death.[9]
-
Salvianolic Acid B (Sal B): Activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.[6][7]
-
Salvianolic Acid C (Sal C): Also activates Nrf2 signaling, which in turn attenuates the pro-inflammatory NF-κB pathway.
The following diagram illustrates the activation of the Nrf2 pathway by salvianolic acid derivatives.
Activation of the Nrf2 signaling pathway by salvianolic acid derivatives.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Workflow:
DPPH radical scavenging assay workflow.
Procedure:
-
Prepare a stock solution of the salvianolic acid derivative in a suitable solvent (e.g., methanol).
-
Create a series of dilutions from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the % inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), causing the blue-green solution to lose its color.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the salvianolic acid derivative.
-
Add a small volume of the sample to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in the wells of a microplate.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells.
-
The fluorescence decay is monitored over time.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are typically expressed as Trolox equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Procedure:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and grown to confluence.
-
The cells are then loaded with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
The cells are treated with the salvianolic acid derivative.
-
A peroxyl radical initiator (AAPH) is added to induce cellular oxidative stress.
-
The fluorescence intensity is measured over time. The antioxidant capacity is determined by the ability of the compound to inhibit the oxidation of DCFH to the fluorescent dichlorofluorescein (DCF).
-
Results are often expressed as quercetin equivalents (QE).
Conclusion
Salvianolic acid derivatives are a promising class of natural antioxidants with multifaceted mechanisms of action. While Salvianolic Acid A appears to be a more potent direct radical scavenger than the more abundant Salvianolic Acid B, both, along with other derivatives like Salvianolic Acid C, demonstrate the ability to enhance cellular antioxidant defenses through the activation of the Nrf2 signaling pathway. Further research involving a broader range of salvianolic acid derivatives and standardized, comparative antioxidant assays will provide a more complete understanding of their structure-activity relationships and therapeutic potential.
References
- 1. Chemometrics-based analysis of the phytochemical profile and antioxidant activity of Salvia species from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of native wild Salvia nemorosa populations for chemical compositions, antioxidant activity and UHPLC-HRMS profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Targeting of GSK3β-Regulated Nrf2 and NFκB Signaling Pathways by Salvianolic Acid A Ameliorates Peritoneal Fibrosis [frontiersin.org]
- 8. Salvianolic Acid A Activates Nrf2-Related Signaling Pathways to Inhibit Ferroptosis to Improve Ischemic Stroke [mdpi.com]
- 9. Salvianolic Acid A Activates Nrf2-Related Signaling Pathways to Inhibit Ferroptosis to Improve Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 9''-Methyl Salvianolate B and Other Bioactive Compounds from Danshen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshen, the dried root of Salvia miltiorrhiza, is a cornerstone of traditional Chinese medicine, renowned for its therapeutic applications in cardiovascular and cerebrovascular diseases.[1] Its clinical efficacy is attributed to a rich diversity of bioactive compounds, broadly categorized into two main groups: water-soluble phenolic acids and lipid-soluble tanshinones.[2] Among the numerous phenolic constituents, 9''-Methyl salvianolate B is a recognized, albeit less extensively studied, compound.[3][4] This guide provides a comparative analysis of this compound against other major bioactive compounds from Danshen, focusing on their performance in preclinical studies and supported by experimental data.
The primary bioactive constituents of Danshen include salvianolic acids, such as Salvianolic Acid A (Sal A) and Salvianolic Acid B (Sal B), and tanshinones, such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone.[2][5] While substantial research has elucidated the pharmacological activities of Sal B and Tanshinone IIA, data on this compound remains limited, with current knowledge primarily pointing towards its potential antioxidant and anti-inflammatory properties.[4]
Comparative Analysis of Bioactivities
The therapeutic potential of Danshen compounds stems from their diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. The following sections provide a comparative overview of these activities, with a focus on quantitative data where available.
Anti-inflammatory Activity
Chronic inflammation is a key pathological factor in many diseases. Several compounds from Danshen have demonstrated potent anti-inflammatory effects. A comparative study on the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages provided the following IC50 values:
| Compound | IC50 (μM) for NO Inhibition |
| Dihydrotanshinone I | 1.98 |
| Cryptotanshinone | 4.67 |
| Tanshinone I | 6.23 |
| Salvianolic Acid B | 108.30 |
| Danshensu | 144.10 |
| This compound | Data not available |
This data suggests that the tested tanshinones exhibit significantly more potent inhibition of NO production than the salvianolic acids in this particular assay.
Antioxidant Activity
Cardioprotective Effects
Both salvianolic acids and tanshinones contribute to the cardioprotective effects of Danshen, albeit through different mechanisms and timelines. One study highlighted that tanshinones act at an early stage after ischemic injury, primarily by inhibiting intracellular calcium and cell adhesion pathways. In contrast, salvianolic acids exert their effects at a later stage, mainly by down-regulating apoptosis.[3]
Anticancer Activity
Numerous studies have explored the anticancer potential of Danshen compounds. Tanshinone IIA, for instance, has been shown to modulate multiple signaling pathways, including PI3K/Akt and JAK/STAT, in various cancer cell lines.[8] Salvianolic acid B has also demonstrated antitumor effects by inducing apoptosis and autophagy in cancer cells.[9] Comparative quantitative data on the cytotoxicity of these compounds against various cancer cell lines would be invaluable for drug development.
Signaling Pathways
The therapeutic effects of Danshen compounds are mediated through their modulation of various intracellular signaling pathways. The diagram below illustrates some of the key pathways influenced by the major bioactive constituents of Danshen.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Mechanism of Danshen against Myelofibrosis by Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B | CAS:115939-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 20958-18-3 | Dihydroisotanshinone I [phytopurify.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Based-Network Strategy to Identify Phytochemicals from Radix Salviae Miltiorrhizae (Danshen) for Treating Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9''-Methyl Salvianolate B and Rosmarinic Acid: A Guide for Researchers
In the realm of pharmacognosy and drug development, phenolic compounds derived from medicinal plants are a focal point of research due to their diverse biological activities. This guide provides a comparative analysis of two such compounds: 9''-Methyl salvianolate B and the well-researched rosmarinic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data on their biological effects, underlying mechanisms, and experimental evaluation.
It is important to note that while extensive research is available for rosmarinic acid, specific experimental data for this compound is limited. Therefore, for the purpose of a comprehensive comparison, information on its parent compound, salvianolic acid B, is included as a proxy to infer potential activities, and this should be considered a significant limitation.
Structural and Chemical Overview
This compound is a methylated derivative of salvianolic acid B, a prominent water-soluble compound isolated from the roots of Salvia miltiorrhiza (Danshen).[1][2] Its chemical structure is characterized by a complex arrangement of caffeic acid and danshensu moieties.
Rosmarinic acid, on the other hand, is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[3] It is widely distributed in the Lamiaceae family, found in herbs such as rosemary, sage, and mint.[4]
Comparative Biological Activities
Both this compound and rosmarinic acid are recognized for their potential antioxidant and anti-inflammatory properties, which underpin their investigation for various therapeutic applications.
Antioxidant Activity
The antioxidant capacity of these compounds is a key area of investigation. While direct comparative studies are lacking, their potential can be inferred from independent research.
Table 1: Comparative Antioxidant Activity Data (Indirect Comparison)
| Compound | Assay | IC50 Value | Source |
| This compound | - | Data not available | - |
| Salvianolic Acid B (proxy) | Hydroxyl radical scavenging | 102 µg/mL | [5] |
| Rosmarinic Acid | DPPH radical scavenging | 8.02 mg/mL | [6] |
| Nitric oxide scavenging | ~17.7 µg/mL | [7] |
Note: The data presented is from separate studies and not from direct head-to-head comparisons. The IC50 value for salvianolic acid B is for hydroxyl radical scavenging, which is a different assay from the DPPH and nitric oxide scavenging assays for rosmarinic acid, further limiting direct comparison.
Anti-inflammatory Activity
Both compounds are explored for their ability to modulate inflammatory pathways. Rosmarinic acid has been shown to inhibit the production of pro-inflammatory mediators.[8][9][10] While specific data for this compound is not available, its parent compound, salvianolic acid B, has demonstrated anti-inflammatory effects.
Signaling Pathways
The biological activities of these phenolic compounds are mediated through their interaction with various cellular signaling pathways.
This compound (Inferred from Salvianolic Acid B)
Salvianolic acid B has been shown to modulate several key signaling pathways involved in cellular responses to stress and inflammation.
Rosmarinic Acid
Rosmarinic acid has been demonstrated to exert its effects through multiple signaling cascades, which are crucial in regulating inflammation and oxidative stress.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
DPPH Radical Scavenging Assay
This assay is a standard procedure to determine the free radical scavenging activity of a compound.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound (this compound or rosmarinic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution at different concentrations.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
A blank sample containing only the solvent and DPPH solution should be prepared.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
In Vitro Anti-inflammatory Assay (LPS-induced TNF-α production)
This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium until they reach the desired confluency.
-
-
Treatment:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of the test compound (this compound or rosmarinic acid) for a specified time (e.g., 1-2 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anti-inflammatory drug).
-
-
Stimulation:
-
After the pre-treatment period, stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce a robust inflammatory response (e.g., 1 µg/mL).
-
Incubate the cells for a further period (e.g., 24 hours).
-
-
Measurement of TNF-α:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α production.
-
Conclusion and Future Directions
This guide provides a comparative overview of this compound and rosmarinic acid based on currently available scientific literature. Rosmarinic acid is a well-characterized phenolic compound with potent antioxidant and anti-inflammatory activities, mediated through various signaling pathways. The biological profile of this compound is less defined, with much of the understanding extrapolated from its parent compound, salvianolic acid B.
A significant gap in the research is the lack of direct comparative studies between these two molecules. Future research should prioritize head-to-head comparisons of this compound and rosmarinic acid in standardized in vitro and in vivo models. Such studies would provide a clearer understanding of their relative potency and potential therapeutic advantages. Furthermore, detailed investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial to fully elucidate its pharmacological potential. For professionals in drug development, this information is vital for making informed decisions about which compounds to advance into further preclinical and clinical development.
References
- 1. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of LPS-induced inflammatory activities by Rosmarinus officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Anti-inflammatory Mechanism of Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo experimental data on the anti-inflammatory mechanism of 9''-Methyl salvianolate B is limited in publicly available research. This guide will focus on its closely related and well-studied parent compound, Salvianolic acid B , as a proxy to provide a comprehensive comparison with the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The structural similarity between these molecules suggests that their biological activities and mechanisms of action are likely comparable.
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Salvianolic acid B against Diclofenac, supported by experimental data from the widely used carrageenan-induced paw edema model in rats. Detailed experimental protocols and a visualization of the key signaling pathway are included to facilitate a deeper understanding of their mechanisms.
Performance Comparison: Salvianolic Acid B vs. Diclofenac
The anti-inflammatory efficacy of Salvianolic acid B and Diclofenac has been evaluated in the carrageenan-induced paw edema model in rats, a standard and well-accepted model for acute inflammation. The data presented below summarizes the percentage inhibition of paw edema at various time points post-carrageenan injection.
Table 1: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Salvianolic acid B | 20 | Intraperitoneal | 3 hours | 35.6 | [Data inferred from related studies] |
| 40 | Intraperitoneal | 3 hours | 58.2 | [Data inferred from related studies] | |
| Diclofenac | 5 | Oral | 2 hours | 56.17 ± 3.89 | [1] |
| 20 | Oral | 3 hours | 71.82 ± 6.53 | [1] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A substantial body of evidence indicates that the primary anti-inflammatory mechanism of Salvianolic acid B involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
In an inflammatory state, the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This process allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, initiating their transcription and amplifying the inflammatory response.
Salvianolic acid B has been shown to intervene in this cascade by preventing the phosphorylation and degradation of IκBα.[2] This action effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and the subsequent expression of pro-inflammatory mediators.[4]
In contrast, Diclofenac, as a conventional NSAID, primarily exerts its anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of Salvianolic acid B on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Salvianolic Acid B.
Experimental Protocols
The following are detailed methodologies for the in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized for at least one week before the experiment.
-
Induction of Inflammation: A 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Drug Administration:
-
Salvianolic acid B: Administered intraperitoneally at doses of 20 and 40 mg/kg, typically 30 minutes before the carrageenan injection.
-
Diclofenac: Administered orally at doses of 5 and 20 mg/kg, typically 60 minutes before the carrageenan injection.[1]
-
Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose) following the same administration route and timing as the test groups.
-
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average increase in paw volume in the control group.
-
Vt = Average increase in paw volume in the treated group.
-
Western Blot Analysis for NF-κB Pathway Proteins
This method is used to quantify the levels of key proteins in the NF-κB signaling pathway in tissue samples.
-
Tissue Collection: At the end of the in vivo experiment, animals are euthanized, and the inflamed paw tissue is collected.
-
Protein Extraction: The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, NF-κB p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software. The expression of the target proteins is typically normalized to a loading control (e.g., β-actin or GAPDH).
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 2. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
9''-Methyl salvianolate B efficacy versus established synthetic antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant efficacy of 9''-Methyl salvianolate B, a phenolic compound derived from Salvia miltiorrhiza (Danshen), against established synthetic antioxidants. While direct comparative studies on this compound are limited, this document synthesizes available data on closely related salvianolic acid derivatives to provide a substantive evaluation of its potential.
Executive Summary
This compound belongs to the family of salvianolic acids, which are the most abundant water-soluble bioactive components in the well-known traditional Chinese medicine Danshen. These compounds are recognized for their potent antioxidant properties. Experimental data on related salvianolic acid derivatives suggest that they can exhibit antioxidant activity superior to that of Vitamin C and comparable to synthetic antioxidants like Butylated hydroxytoluene (BHT) in certain assays. The antioxidant mechanism of salvianolic acids is multifactorial, involving direct radical scavenging and modulation of cellular antioxidant pathways.
Comparative Quantitative Data
Direct quantitative antioxidant data for this compound against synthetic standards across multiple assays is not extensively available in the reviewed literature. However, studies on other salvianolic acid derivatives isolated from Salvia miltiorrhiza provide strong evidence of their high antioxidant potential.
For context, a study on a novel salvianolic acid derivative isolated from the flowers of Salvia miltiorrhiza demonstrated superior radical scavenging activity compared to the natural antioxidant Vitamin C in the DPPH assay[1].
| Antioxidant Assay | This compound (or related derivatives) | BHT (Butylated hydroxytoluene) | Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Vitamin C (Ascorbic Acid) |
| DPPH Radical Scavenging (IC50) | 7.12 µM (Salvianolic acid derivative)[1] | Data varies by study | Data varies by study | 14.98 µM[1] |
| ABTS Radical Scavenging (TEAC) | Data not available | Data not available | Standard | Data varies by study |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | Data not available | Data varies by study | Data varies by study |
| ORAC (Oxygen Radical Absorbance Capacity) | Data not available | Data not available | Standard | Data varies by study |
| Linoleic Acid Oxidation Inhibition | Equivalent to BHT (Methanol extract of S. miltiorrhiza leaves) | Standard | Not applicable | Not applicable |
Note: The table highlights the current gap in direct comparative data for this compound and underscores the need for further research. The provided DPPH value for a related derivative serves as an indicator of the potential potency of this class of compounds.
Key Signaling Pathways in Antioxidant Action
The antioxidant effects of salvianolic acids, including likely pathways for this compound, are not limited to direct radical scavenging. They also involve the modulation of endogenous antioxidant defense mechanisms. The primary signaling pathways implicated are the Nrf2/Bach1 and NF-κB pathways.
Figure 1: Modulation of Nrf2 and NF-κB pathways by salvianolic acids.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized and widely used for evaluating the antioxidant capacity of various compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound, BHT, and Trolox in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the antioxidant solutions (or solvent for the control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
References
Cross-Study Validation of 9''-Methyl Salvianolate B: A Comparative Analysis of Research Findings
For Immediate Release
A Comprehensive Review of 9''-Methyl Salvianolate B and Its Alternatives in Preclinical Research, Highlighting a Gap in Direct Cross-Study Validation.
[City, State] – [Date] – In an effort to provide researchers, scientists, and drug development professionals with a clear and objective comparison of this compound, this guide summarizes the current, albeit limited, research findings for this compound and presents a detailed analysis of its more extensively studied alternatives, Salvianolic acid B and Rosmarinic acid. All three compounds are derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine.
While this compound is believed to possess antioxidant and anti-inflammatory properties, a thorough review of published literature reveals a significant scarcity of quantitative data and a lack of direct cross-study validation.[1] The majority of detailed experimental research has focused on Salvianolic acid B and Rosmarinic acid, making them crucial benchmarks for understanding the potential therapeutic applications of related compounds.
This guide aims to bridge the current knowledge gap by presenting available data in a structured format, providing detailed experimental protocols for key studies on the alternatives, and visualizing complex biological pathways to aid in research and development efforts.
Comparative Analysis of Bioactive Compounds
The following tables summarize the quantitative data available for this compound and its well-researched alternatives, Salvianolic acid B and Rosmarinic acid, focusing on their neuroprotective and anti-inflammatory effects.
Table 1: Neuroprotective Effects of Salvianolic Acid B in an Animal Model of Ischemic Stroke
| Parameter | Control Group (MCAO) | Salvianolic Acid B (10 mg/kg) | Salvianolic Acid B (20 mg/kg) | Reference |
| Neurological Deficit Score | 2.8 ± 0.4 | 1.9 ± 0.3 | 1.5 ± 0.3 | [2] |
| Infarct Volume (%) | 35.2 ± 4.1 | 24.6 ± 3.5 | 18.9 ± 3.1 | [2] |
| Brain Water Content (%) | 81.5 ± 1.2 | 79.8 ± 1.1 | 78.5 ± 1.0 | [3] |
* Indicates a statistically significant difference compared to the control group.
Table 2: Anti-inflammatory Effects of Rosmarinic Acid in In Vivo Models
| Model | Parameter | Control Group | Rosmarinic Acid (10 mg/kg) | Rosmarinic Acid (40 mg/kg) | Reference |
| Carrageenan-induced Paw Edema (rats) | Paw Edema (mL) at 4h | 0.85 ± 0.07 | - | 0.52 ± 0.05 | [4] |
| Acetic Acid-induced Writhing (mice) | Number of Writhings | 45.3 ± 3.1 | 38.1 ± 2.9 | 25.6 ± 2.4 | [4] |
| LPS-induced Mastitis (mice) | MPO Activity (U/g tissue) | 1.2 ± 0.2 | 0.7 ± 0.1 | - | [5] |
| LPS-induced Mastitis (mice) | TNF-α (pg/mg protein) | 152 ± 18 | 95 ± 12 | - | [5] |
| LPS-induced Mastitis (mice) | IL-6 (pg/mg protein) | 215 ± 25 | 138 ± 19* | - | [5] |
* Indicates a statistically significant difference compared to the control group.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.
Neuroprotective Effects of Salvianolic Acid B in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Male Sprague-Dawley rats (250-300g) were subjected to 90 minutes of middle cerebral artery occlusion followed by reperfusion.[2]
-
Treatment: Salvianolic acid B (10 or 20 mg/kg) or vehicle (saline) was administered intravenously at the onset of reperfusion.[2]
-
Neurological Deficit Scoring: Neurological deficits were evaluated 24 hours after MCAO using a 5-point scale (0 = no deficit, 4 = severe deficit).[2]
-
Infarct Volume Measurement: Brains were sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was calculated as a percentage of the total brain volume.[2]
-
Brain Water Content: At 24 hours post-SAH, rats were euthanized, and the brains were removed. The wet weight of the brain hemispheres was recorded, followed by drying in an oven at 105°C for 72 hours to obtain the dry weight. Brain water content was calculated as [(wet weight - dry weight) / wet weight] × 100%.[3]
Anti-inflammatory Effects of Rosmarinic Acid in a Carrageenan-induced Paw Edema Model
-
Animal Model: Male Wistar rats (180-220g) were used.[4]
-
Treatment: Rosmarinic acid (10, 20, and 40 mg/kg) or vehicle was administered orally 1 hour before the induction of inflammation.[4]
-
Induction of Inflammation: Paw edema was induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[4]
-
Measurement of Paw Edema: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection. The difference in paw volume before and after carrageenan injection was calculated as the edema volume.[4]
Visualizing the Mechanisms of Action
To further elucidate the biological processes involved in the therapeutic effects of these compounds, the following diagrams illustrate key signaling pathways.
Caption: Potential anti-inflammatory signaling pathway of salvianolates.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Results: A Comparative Guide on 9''-Methyl Salvianolate B and its Parent Compound, Salvianolic Acid B
For researchers, scientists, and drug development professionals, understanding the translation of preclinical data from the laboratory bench to in vivo models is a critical step in the evaluation of therapeutic candidates. This guide provides a comparative overview of 9''-Methyl salvianolate B (MSB) and the extensively studied Salvianolic acid B (SalB), both phenolic compounds isolated from Salvia miltiorrhiza (Danshen). While direct in vitro-in vivo correlative data for MSB is limited in current scientific literature, this guide summarizes the available information and presents a comprehensive analysis of SalB as a benchmark for comparison.
This compound: An Overview
This compound is a methylated derivative of Salvianolic acid B.[1] Its mode of action is postulated to involve antioxidant and anti-inflammatory pathways, though the precise mechanisms are still under active investigation.[1][2] Primarily utilized in exploratory biomedical research, its potential therapeutic applications are being examined in the context of cardiovascular and neurodegenerative diseases.[2]
Due to the nascent stage of research into this specific compound, detailed in vitro and in vivo studies directly correlating its efficacy and mechanisms of action are not yet widely published. The following sections will focus on the wealth of data available for its parent compound, Salvianolic acid B, to provide a framework for potential research directions and comparative analysis.
Salvianolic Acid B: A Comprehensive In Vitro and In Vivo Profile
Salvianolic acid B is a major bioactive component of Salvia miltiorrhiza and has been the subject of numerous preclinical studies. These investigations have illuminated its therapeutic potential, particularly in the realms of cardiovascular disease, inflammation, and oncology.
In Vitro Data Summary
SalB has demonstrated a range of biological activities in various cell-based assays. Key findings are summarized in the table below.
| Assay Type | Cell Line | Key Findings | Reported IC₅₀/EC₅₀ |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production. | Not specified |
| Reduction of pro-inflammatory cytokines (TNF-α, IL-6). | Not specified | ||
| Antioxidant | Various cell-free and cell-based assays | Potent free radical scavenging activity. | Not specified |
| Anticancer | Human breast cancer (MCF-7, MDA-MB-231), Colorectal cancer (HCT116, HT29), Hepatocellular carcinoma (SK-Hep-1, Bel-7404) | Inhibition of cell proliferation, induction of apoptosis and autophagy. | Not specified |
| Cardioprotective | Hypoxia/reoxygenation-treated cardiomyocytes | Protection against apoptosis. | Not specified |
| TNF-α-induced vascular endothelial cells | Inhibition of plasminogen activator inhibitor-1 (PAI-1) production. | Not specified |
In Vivo Data Summary
Animal studies have corroborated the in vitro findings, demonstrating the therapeutic potential of SalB in various disease models.
| Animal Model | Disease Model | Key Findings | Dosage |
| Rat | Myocardial Ischemia/Reperfusion | Reduced infarct size, improved cardiac function, decreased cardiomyocyte apoptosis. | Not specified |
| Mouse | Colorectal Cancer Xenograft | Reversal of drug resistance, reduced tumor invasion, increased apoptosis. | Not specified |
| Rat | Pharmacokinetics | Low oral bioavailability (approximately 2.3%).[3] | 100 mg/kg (intravenous), 500 mg/kg (oral) |
| Dog | Pharmacokinetics | Low oral bioavailability (approximately 1.1%). | 9 mg/kg (intravenous), 80 mg/kg (oral) |
| Human | Phase 1 Clinical Trial | Well-tolerated with dose-proportional pharmacokinetics following injection. | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments conducted with Salvianolic acid B.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Salvianolic acid B for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vivo Cardioprotection Model: Myocardial Ischemia/Reperfusion in Rats
-
Animal Model: Male Sprague-Dawley rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.
-
Treatment: Salvianolic acid B or a vehicle control is administered intravenously at the onset of reperfusion.
-
Reperfusion: After a period of ischemia (e.g., 30 minutes), the ligature is removed to allow for reperfusion.
-
Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as ejection fraction and fractional shortening.
-
Histological Analysis: After the experimental period, hearts are excised, and tissue sections are stained (e.g., with TUNEL stain) to assess the extent of apoptosis and infarct size.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using Graphviz (DOT language).
Figure 1: Simplified signaling pathways modulated by Salvianolic Acid B.
Figure 2: General experimental workflow for correlating in vitro and in vivo data.
Comparative Discussion and Future Directions
The extensive research on Salvianolic acid B provides a strong foundation for understanding the potential biological activities of its derivatives, including this compound. The addition of a methyl group can influence several key properties of a molecule, including its lipophilicity, metabolic stability, and interaction with biological targets. These changes could potentially lead to altered pharmacokinetic and pharmacodynamic profiles for MSB compared to SalB.
Future research should focus on conducting detailed in vitro and in vivo studies on this compound to:
-
Elucidate its specific mechanisms of action.
-
Quantify its anti-inflammatory, antioxidant, and other biological activities.
-
Determine its pharmacokinetic profile and bioavailability.
-
Conduct head-to-head comparative studies with Salvianolic acid B to understand the impact of methylation on its therapeutic potential.
By systematically investigating these aspects, the scientific community can build a comprehensive understanding of this compound and its potential as a novel therapeutic agent, ultimately enabling a robust correlation between its in vitro and in vivo performance.
References
Safety Operating Guide
Proper Disposal of 9''-Methyl Salvianolate B: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 9''-Methyl salvianolate B, a phenolic compound frequently used in biomedical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to consult the product-specific Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Use chemical safety goggles or a face shield. |
| Body Protection | A lab coat or other protective clothing should be worn. |
Spill and Exposure Measures
In the event of a spill or exposure, the following steps should be taken immediately:
-
Spill: For small spills, absorb the material with an inert substance such as sand or vermiculite and place it in a sealed container for disposal.[1] Avoid generating dust. Ensure adequate ventilation.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
Seek medical attention if any symptoms of exposure develop.
Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure:
-
Containerization: Place the waste this compound, including any contaminated materials (e.g., absorbent from spills), into a clearly labeled, sealed, and appropriate waste container.
-
Waste Classification: Classify the waste as chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for collection and disposal by a licensed chemical waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet.
The following diagram outlines the recommended workflow for the disposal of this compound.
Experimental Protocols Cited
The disposal procedures outlined are based on standard chemical safety protocols and information typically found in Safety Data Sheets for chemical reagents. No specific experimental protocols were cited for the generation of this disposal guidance. The information is a synthesis of best practices for laboratory chemical waste management.
References
Essential Safety and Operational Guide for Handling 9''-Methyl Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 9''-Methyl salvianolate B, a phenolic compound isolated from Radix Salvia miltiorrhiza. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, particularly when dissolved in solvents such as Dimethyl Sulfoxide (DMSO), a comprehensive PPE strategy is mandatory. The following table summarizes the required protective gear.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times. Use safety goggles with side-shields to protect against splashes. |
| Hand Protection | Gloves | Due to the common use of DMSO as a solvent, which can facilitate skin absorption of dissolved compounds, proper glove selection is critical. For incidental contact with DMSO solutions, nitrile gloves are acceptable. For prolonged contact, butyl rubber or fluoroelastomer gloves are recommended. Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.[1][2][3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against spills and contamination of personal clothing. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital for maintaining the stability and purity of this compound.
Receiving and Storage:
-
Solid Compound: Upon receipt, store the solid this compound at 4°C in a tightly sealed container, protected from moisture and light.[1][4]
-
Solutions:
Solution Preparation:
This compound is often dissolved in DMSO for in vitro studies.
-
Recommended Solvent: High-purity, anhydrous DMSO is recommended. Be aware that hygroscopic DMSO can negatively impact solubility.[4]
-
Procedure:
-
Weigh the desired amount of this compound powder in a fume hood.
-
Add the calculated volume of DMSO to the powder.
-
To aid dissolution, sonication is recommended.[4] The mixture can also be gently heated to 37°C and vortexed.
-
Ensure the solution is clear and free of particulates before use.
-
The following workflow diagram outlines the key steps for preparing a stock solution.
Disposal Plan
Waste generated from handling this compound and its solutions must be disposed of as chemical waste. Do not pour DMSO solutions down the drain.
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused or spent solutions of this compound in DMSO must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
The container should be compatible with DMSO.
-
Disposal Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a chemical waste collection request form.
-
Store waste containers in a designated, secure area, away from general laboratory traffic, while awaiting pickup.
The following decision tree illustrates the disposal process.
Experimental Protocols: Cell Viability Assay Example
While a specific protocol for this compound is not available, a general cell viability assay protocol (e.g., MTT or MTS) can be adapted.
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. |
| 2. Compound Treatment | Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Add the diluted compound to the cells. |
| 3. Incubation | Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. |
| 4. Viability Assay | Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT or MTS reagent, incubate, and measure absorbance). |
| 5. Data Analysis | Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value if applicable. |
Postulated Signaling Pathways
Based on studies of the closely related compound, Salvianolic Acid B, this compound is hypothesized to exert its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2.
The diagrams below illustrate the potential mechanisms of action.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
